molecular formula C11H12N2S B1433745 (4-(4-Methylthiazol-5-yl)phenyl)methanamine CAS No. 1448189-30-7

(4-(4-Methylthiazol-5-yl)phenyl)methanamine

Cat. No.: B1433745
CAS No.: 1448189-30-7
M. Wt: 204.29 g/mol
InChI Key: PCZXZPOWHWJXDZ-UHFFFAOYSA-N
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Description

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZXZPOWHWJXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448189-30-7
Record name [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Advanced Technical Guide: Discovery and Synthesis of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole Pharmacophore

The thiazole ring (1,3-thiazole) stands as a cornerstone in modern medicinal chemistry, distinguished by its ability to serve as a bio-isostere for pyridine and its capacity to form hydrogen bonds via the nitrogen atom while modulating lipophilicity through the sulfur atom.[1][2][3] This unique electronic profile has cemented its presence in over 18 FDA-approved therapeutics, ranging from the tyrosine kinase inhibitor Dasatinib (Leukemia) to the antiretroviral Ritonavir (HIV) and the siderophore antibiotic Cefiderocol .

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for the rational design, synthesis, and validation of novel thiazole derivatives, specifically targeting anticancer and antimicrobial applications.

Rational Design & Structure-Activity Relationship (SAR)

Effective drug discovery begins with architectural intent. Random synthesis is resource-inefficient; therefore, we apply a "Lock-and-Key" optimization strategy based on recent SAR data (2020–2025).

The "Warhead" and "Anchor" Model

The thiazole core can be functionally divided into three zones for optimization:

PositionFunctionDesign Strategy (Field Insights)
C2 (The Warhead) Primary interaction siteHydrazinyl/Amide Linkers: Introduction of a hydrazone linker (–NH–N=CH–) at C2 significantly enhances anticancer potency by improving geometric flexibility and H-bond donor capacity. Amino Group: Free amines often lead to metabolic instability; acylation or Schiff base formation is recommended.
C4 (The Anchor) Lipophilic pocket bindingAryl Substitution: Phenyl rings with electron-withdrawing groups (EWG) like -F or -Cl at the para position increase potency against MCF-7 cell lines (IC50 < 3 µM). The fluorine atom mimics hydrogen sterically but alters metabolic stability (blocking P450 oxidation).
C5 (The Modulator) Electronic tuningSteric Bulk: Small alkyl groups (Methyl) here stabilize the ring. Large groups often clash with the binding pocket unless specific hydrophobic clefts are targeted.
Visualizing the Design Logic

The following diagram illustrates the critical SAR zones for a next-generation thiazole anticancer candidate.

SAR_Thiazole Thiazole Thiazole Core (1,3-Position) C2 C2 Position (H-Bond Donor) Thiazole->C2 Nucleophilic Attack Site C4 C4 Position (Lipophilic Anchor) Thiazole->C4 Electrophilic Attack Site C5 C5 Position (Electronic Tuner) Thiazole->C5 C2_Effect Hydrazone Linker: Increases binding affinity (e.g., VEGFR-2 inhibition) C2->C2_Effect C4_Effect 4-F-Phenyl: Enhances metabolic stability & hydrophobic interaction C4->C4_Effect C5_Effect H or Methyl: Minimizes steric clash C5->C5_Effect

Caption: Strategic SAR map for thiazole optimization. C2 and C4 are the primary vectors for potency enhancement.

Synthetic Architectures

We present two protocols: the Classic Hantzsch Synthesis (robust, scalable) and a Modern Green Chemistry Approach (eco-friendly, higher atom economy).

Mechanistic Insight: The Hantzsch Cyclization

Understanding the mechanism is vital for troubleshooting. It is a bimolecular condensation between an


-haloketone and a thioamide (or thiourea).

Key Mechanistic Steps:

  • S-Alkylation: The sulfur nucleophile attacks the

    
    -carbon of the haloketone (SN2).[4]
    
  • Cyclization: The nitrogen attacks the carbonyl carbon.[4][5]

  • Dehydration: Loss of water drives aromatization.[4]

Hantzsch_Mechanism Step1 Step 1: S-Alkylation (Thiourea S attacks alpha-haloketone) Intermediate1 Intermediate: S-alkylated Thioiminium Salt Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Nitrogen attacks Carbonyl) Intermediate1->Step2 Intermediate2 Intermediate: Hydroxythiazoline Step2->Intermediate2 Step3 Step 3: Dehydration (-H2O) (Aromatization) Intermediate2->Step3 Product Final Product: 2-Aminothiazole Derivative Step3->Product

Caption: Step-wise mechanism of the Hantzsch Thiazole Synthesis: Alkylation, Cyclization, and Dehydration.[6]

Protocol A: Classic Hantzsch Synthesis (High Purity)

Best for: Initial library generation where purity is paramount.

Reagents:

  • 2-Bromo-4'-fluoroacetophenone (1.0 eq)

  • Thiosemicarbazide (1.0 eq)[7]

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Few drops of Glacial Acetic Acid (optional, accelerates dehydration)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 5.0 mmol of thiosemicarbazide in 20 mL of absolute ethanol. Heat gently (40°C) until clear.

  • Addition: Add 5.0 mmol of 2-bromo-4'-fluoroacetophenone portion-wise over 10 minutes. Note: The reaction is exothermic; observe for mild reflux.

  • Reflux: Reflux the mixture at 78°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction to room temperature. A solid precipitate (hydrobromide salt) often forms.

  • Neutralization: Pour the mixture into crushed ice containing 10% Ammonium Hydroxide (

    
    ) to liberate the free base. Adjust pH to ~8.
    
  • Isolation: Filter the solid, wash with cold water (

    
     mL), and recrystallize from hot ethanol.
    

Validation Check:

  • Yield: Expect 75–85%.

  • Appearance: Yellow to pale orange crystalline solid.

  • Melting Point: Sharp range (e.g., 232–234°C).[8]

Protocol B: Green Ultrasound-Assisted Synthesis

Best for: Rapid screening and high-throughput synthesis.

Reagents:

  • 
    -Haloketone derivative[6][7]
    
  • Thiourea derivative[5][7][9]

  • Catalyst: Recyclable heterogeneous catalyst (e.g., Chitosan-based or Sulfated Titania) or simply PEG-400.

  • Solvent: Water or Ethanol.[6]

Methodology:

  • Mix: Combine equimolar amounts of reactants in a borosilicate vessel with 5 mL of Ethanol/Water (1:1).

  • Irradiation: Place in an ultrasonic bath (40 kHz, 250 W) at 40°C.

  • Duration: Sonicate for 30–60 minutes (vs. 4 hours reflux).

  • Workup: Filter the precipitated product directly. Wash with cold ethanol.[6]

Advantages:

  • Time: Reduced from hours to minutes.

  • Atom Economy: Often solvent-free or aqueous media; catalyst is reusable.

Characterization & Data Interpretation

A synthesized compound is only a hypothesis until validated.

TechniqueDiagnostic SignalInterpretation
1H-NMR (DMSO-d6)

7.00 - 8.00 ppm (Aromatic)
Multiplets confirming the phenyl ring.

~8.87 ppm (Singlet)
The Thiazole Signature: The C5-H proton of the thiazole ring. This is the definitive proof of cyclization.

10.00 - 12.00 ppm (Broad)
NH proton (if hydrazone/amide linker is present). Disappears with

exchange.
13C-NMR

~169 ppm
C2 carbon (attached to N/S).

~100-110 ppm
C5 carbon of the thiazole ring.
Mass Spectrometry M+ and M+2 peaksEssential for halogenated derivatives. A 3:1 ratio indicates Chlorine; 1:1 indicates Bromine.

Biological Evaluation Workflow (Anticancer)

To assess the efficacy of the synthesized thiazole derivatives, a standardized MTT assay against breast cancer (MCF-7) and liver cancer (HepG2) cell lines is required.

Experimental Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the thiazole derivative (0.1 µM to 100 µM). Use Doxorubicin or Staurosporine as a positive control.

  • Incubation: Incubate for 48h at 37°C in 5%

    
    .
    
  • MTT Addition: Add MTT reagent; mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO and measure absorbance at 570 nm.

  • Calculation: Determine IC50 (concentration inhibiting 50% growth) using non-linear regression.

Benchmark for Success:

  • Highly Active: IC50 < 5 µM (e.g., Compound 4c in recent literature showed IC50 = 2.57 µM against MCF-7).

  • Moderate: IC50 5–20 µM.

  • Inactive: IC50 > 50 µM.

References

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 2023. Link

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 2022.[10] Link

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. Catalysts, 2024.[7] Link

  • Thiazole Ring—A Biologically Active Scaffold. Molecules, 2023.[11] Link

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules, 2023.[11] Link

  • Hantzsch Thiazole Synthesis Protocols. BenchChem Application Notes, 2025. Link

Sources

Methodological & Application

Application Note: High-Purity Isolation of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

[1]

Executive Summary

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles.[1] Its purification presents a classic chromatographic challenge: the molecule contains a basic primary amine (pKa ~9.1) and a polarizable thiazole ring .[1]

On standard silica gel, the primary amine interacts strongly with acidic silanols, leading to severe peak tailing, irreversible adsorption, and poor recovery. This guide details two robust protocols to overcome these issues:

  • Modified Normal Phase Flash Chromatography: Using amine-deactivated silica to ensure mass recovery.

  • Reverse Phase Preparative HPLC: For >99% purity polishing, with specific attention to pH control.

Physicochemical Profile & Purification Strategy

Understanding the molecule's properties is the prerequisite for method selection.

PropertyValue / CharacteristicImplication for Chromatography
Structure Phenyl-Thiazole core with -CH₂NH₂ tailMixed polarity; UV active (Thiazole/Phenyl).[1]
pKa (Basic) ~9.12 (Predicted) [1]Protonated at neutral pH.[1] Will bind to silanols (pKa ~5).[1]
LogP ~1.9 - 2.5Moderately lipophilic; retains well on C18.[1]
Solubility Good in MeOH, DMSO, DCM.Compatible with Normal & Reverse Phase loading.[1]
Impurity Profile Nitrile precursor, Pd catalyst, Des-aminoNitrile is less polar; elutes much earlier.[1]
Decision Matrix: Method Selection

The following workflow illustrates the logic for selecting the appropriate purification route based on crude purity and scale.

PurificationStrategyStartCrude Reaction MixtureCheckAssess Crude Purity (LC-MS)Start->CheckHighScaleScale > 500 mgPurity < 85%Check->HighScaleDirty/Large ScaleLowScaleScale < 100 mgPurity > 85%Check->LowScaleClean/Small ScaleFlashProtocol A:Normal Phase Flash(DCM/MeOH + NH3)HighScale->FlashPrepProtocol B:Prep HPLC (C18)(H2O/ACN + TFA)LowScale->PrepFlash->PrepIf purity insufficientFinalFinal Product(>98% Purity)Flash->FinalSaltSwitchSalt Exchange / Free BasingPrep->SaltSwitchSaltSwitch->Final

Figure 1: Decision matrix for purification based on scale and crude purity.

Protocol A: Normal Phase Flash Chromatography

Best For: Bulk purification (>100 mg), removing non-polar impurities (e.g., unreacted nitrile), and initial cleanup.[1]

The Challenge: Silanol Interactions

Standard silica gel is slightly acidic. A primary amine like this compound will protonate and ion-pair with the silica surface.[1]

  • Symptom: Broad peaks, "streaking" from baseline to solvent front, low yield.

  • Solution: You must "deactivate" the silica using a competing base in the mobile phase.[2][3]

Step-by-Step Methodology

1. Stationary Phase Selection

  • Standard: 40-63 µm Irregular Silica Gel.[1]

  • Premium: Amine-functionalized Silica (e.g., KP-NH).[1] If using KP-NH, omit the basic modifier in the mobile phase.

2. Mobile Phase Preparation

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: 10% Methanol in DCM containing 1% Ammonium Hydroxide (28% aq) OR 1% Triethylamine (TEA) .[1]

    • Note: Methanolic Ammonia (7N NH3 in MeOH) is preferred over aqueous NH4OH to prevent phase separation, but aqueous works if vigorously mixed.

3. Column Equilibration (CRITICAL)

  • Do not just run the gradient. You must flush the column with 3-5 column volumes (CV) of the starting mobile phase containing the base. This saturates the active silanol sites before the sample touches the column.

4. Gradient Profile

  • 0-5 min: 0% B (100% DCM) - Elutes non-polar impurities (nitrile precursor).[1]

  • 5-15 min: 0% → 30% B.[1]

  • 15-25 min: 30% → 100% B.[1]

  • Observation: The amine product typically elutes between 3-8% MeOH concentration.[1] The thiazole ring aids UV detection at 254 nm and 280 nm .

5. Sample Loading

  • Dissolve the crude in a minimum amount of DCM. If insoluble, use a "dry load" technique: dissolve in MeOH, mix with Celite or Silica, evaporate to dryness, and load the powder.

Protocol B: Reverse Phase Preparative HPLC

Best For: High purity requirements (>99%), removing closely eluting byproducts, or final polishing.[1]

Buffer Selection: pH Control

The ionization state of the amine dictates retention on C18.

Buffer SystempHState of AmineRetentionPros/Cons
0.1% TFA ~2.0Protonated (

)
Low (Polar)Pros: Excellent peak shape, suppresses silanols.Cons: Yields TFA salt; requires lyophilization.[1]
10mM NH₄HCO₃ ~10.0Free Base (

)
High (Non-polar)Pros: Better retention, yields free base.Cons: High pH dissolves silica (requires hybrid/polymer column).[1]
Recommended Workflow (Acidic Method)

Since the thiazole and phenyl ring provide good hydrophobicity, the acidic method is generally more robust and prolongs column life.

1. System Setup

  • Column: C18 (e.g., Waters XBridge or Phenomenex Luna), 5 µm, 100 Å.[1]

  • Flow Rate: 15-20 mL/min (for 19mm ID column).

  • Wavelength: 254 nm (primary), 220 nm (secondary).[1]

2. Mobile Phase

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Solvent B: Acetonitrile + 0.1% TFA.[1]

3. Gradient

  • 0-1 min: 5% B (Hold).[1]

  • 1-15 min: 5% → 60% B.[1]

  • 15-18 min: 95% B (Wash).

  • Note: The protonated amine will elute earlier than the neutral nitrile precursor.

Post-Purification: Salt Switching

If the TFA salt from HPLC is undesirable (TFA salts can be cytotoxic or hygroscopic), convert to the Hydrochloride salt or Free Base.

Procedure:

  • Dissolve the TFA salt in DCM.[1]

  • Wash with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1]

  • Extract the organic layer (DCM), dry over MgSO₄, and filter.[4]

  • To make HCl salt: Add 1.1 equivalents of 4M HCl in Dioxane to the DCM solution.

  • Evaporate solvent.[1] The resulting solid is the stable Hydrochloride salt (CAS 2288710-66-5).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks (Flash) Acidic silanols interacting with amine.[1]Increase modifier (TEA/NH₃) concentration to 2%. Pre-equilibrate column longer.
Product stuck at baseline Solubility or strong adsorption.[1]Switch to "Amine-functionalized" silica cartridges. Use MeOH/DCM 1:4 ratio.
Split Peaks (HPLC) Sample solvent mismatch.Inject sample dissolved in Water/ACN (50:50) rather than pure DMSO or pure MeOH.[1]
Low Recovery Formation of insoluble salt on column.[1]Ensure mobile phase additives (TFA) are consistent in both Water and ACN lines.

References

  • PubChem. Compound Summary: this compound.[1][5] National Library of Medicine.[1] Retrieved Jan 31, 2026, from [Link][1]

  • Teledyne ISCO. Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN86. Retrieved Jan 31, 2026, from [Link][1]

  • Biotage. How to Purify Ionizable Organic Amine Compounds. The Flash Purification Blog. Retrieved Jan 31, 2026, from [Link]

Application Notes and Protocols for the Recrystallization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a key building block in contemporary drug discovery, notable for its presence in various pharmacologically active agents. The purity of this primary amine is paramount, as even minor impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications. Recrystallization, a fundamental purification technique in organic chemistry, offers an effective method to enhance the purity of this compound. This document provides a detailed guide to two robust recrystallization protocols for this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies are designed to be both explanatory and practical, ensuring a deep understanding of the principles at play.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical characteristics is crucial for developing an effective recrystallization strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂S[1][2]
Molecular Weight 204.29 g/mol [1][2]
Appearance Viscous Liquid, Solid, or Semi-solid; Light yellow to orange Solid[3]
Predicted Boiling Point 343.0 ± 30.0 °C[3]
Predicted Density 1.176 ± 0.06 g/cm³[3]
Predicted pKa 9.12 ± 0.10[3]
Storage Conditions 2-8°C, protect from light, keep in a dark place, sealed in dry[3]

The presence of a basic primary amine group (predicted pKa ≈ 9.12) and a thiazole ring suggests that the compound's solubility will be highly dependent on the pH and the polarity of the solvent.[3] This dual nature allows for two primary recrystallization strategies: direct recrystallization of the free base and purification via salt formation.

Logical Flow of Recrystallization Strategy

The choice of recrystallization method hinges on the nature of the impurities and the desired final form of the product. This guide presents two pathways, each with its own merits.

Recrystallization_Strategy start Crude this compound decision Assess Impurity Profile & Desired Form start->decision path1 Method 1: Direct Recrystallization (For non-ionizable or less polar impurities) decision->path1 Free Base path2 Method 2: Purification via Salt Formation (For acidic/basic impurities or when high purity is critical) decision->path2 Salt step1_1 Solvent Screening path1->step1_1 step2_1 Protonation with HCl to form Hydrochloride Salt path2->step2_1 step1_2 Dissolution in Minimal Hot Solvent step1_1->step1_2 step1_3 Slow Cooling & Crystallization step1_2->step1_3 step1_4 Isolation & Drying step1_3->step1_4 end_product Pure this compound step1_4->end_product step2_2 Recrystallization of the Salt step2_1->step2_2 step2_3 Isolation of Pure Salt step2_2->step2_3 step2_4 Neutralization to Pure Free Base step2_3->step2_4 step2_4->end_product

Figure 1. Decision workflow for selecting the appropriate recrystallization method.

Method 1: Direct Recrystallization of the Free Base

This method is most effective when the impurities have significantly different solubility profiles from the target compound in a given solvent system. It is generally a faster procedure but may be less effective at removing certain types of impurities.

Principle of Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[4] Given the aromatic and amine functionalities, a range of solvents with varying polarities should be screened.

Protocol 1: Solvent Screening
  • Preparation : Place approximately 20-30 mg of the crude compound into several small test tubes.

  • Solvent Addition : To each test tube, add a different solvent from the list below, starting with 0.5 mL.

  • Solubility at Room Temperature : Agitate the tubes and observe the solubility. A suitable solvent will not fully dissolve the compound at this stage.

  • Solubility at Elevated Temperature : Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the compound just dissolves.

  • Crystallization upon Cooling : Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a significant amount of crystalline precipitate.

Table of Potential Solvents for Screening:

SolventPolarity IndexRationale
Isopropanol4.3Often a good choice for moderately polar compounds.
Ethanol5.2Similar to isopropanol, slightly more polar.
Acetone/Water5.4 (Acetone)A mixed solvent system can be fine-tuned for optimal solubility.
Toluene/Heptane2.4 (Toluene)A less polar mixed system; good for removing polar impurities.
Ethyl Acetate4.3A moderately polar ester, often effective for recrystallization.
Methanol6.6A polar solvent, might be too strong for the free base but worth screening.
Protocol 2: Bulk Recrystallization of the Free Base
  • Dissolution : In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or solvent system) in small portions while heating the mixture on a hot plate with stirring. Continue adding the hot solvent until the compound is fully dissolved, avoiding a large excess of solvent.

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[5] Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used) : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.[5]

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation : Collect the crystals by suction filtration using a Büchner funnel.[5]

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the purified crystals under vacuum to remove residual solvent. The purity can be assessed by melting point determination and chromatographic techniques (e.g., HPLC, TLC).

Method 2: Purification via Hydrochloride Salt Formation

This is a highly effective method for purifying amines, as it leverages the basicity of the amine to form a salt, which will have a drastically different solubility profile from the free base and non-basic impurities.[6][7]

Principle of Salt Formation and Recrystallization

By reacting the basic amine with an acid (e.g., hydrochloric acid), a polar ammonium salt is formed. This salt is typically soluble in polar solvents like methanol or ethanol and can be recrystallized to remove non-basic impurities. The purified salt is then converted back to the pure free base by treatment with a base. A similar approach is documented for the purification of other aromatic amines.[8]

Protocol 3: Formation and Recrystallization of the Hydrochloride Salt
  • Salt Formation : Dissolve the crude amine in a suitable organic solvent such as diethyl ether or ethyl acetate. While stirring, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic.

  • Isolation of Crude Salt : Collect the precipitated salt by vacuum filtration and wash with a small amount of the solvent used for the precipitation.

  • Recrystallization of the Salt :

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a polar solvent such as methanol or ethanol.[4] Heat the mixture to dissolve the salt, using the minimum amount of hot solvent necessary.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals of this compound hydrochloride by vacuum filtration.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified salt under vacuum.

Protocol 4: Conversion of the Purified Salt to the Free Base
  • Dissolution : Dissolve the purified hydrochloride salt in water.

  • Neutralization : While stirring, slowly add a base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH > 10). The free amine will precipitate out of the solution.

  • Extraction : Extract the aqueous suspension with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

  • Drying : Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting and Key Considerations

  • Oiling Out : If the compound separates as an oil instead of crystals, it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities. Try using a lower boiling point solvent or a more dilute solution.

  • No Crystal Formation : If crystals do not form upon cooling, it could be due to using too much solvent or the solution being supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.

  • Low Recovery : This can result from using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent. Optimizing the solvent volume and cooling rate can improve yield.

  • Purity Assessment : Always verify the purity of the final product using appropriate analytical methods such as melting point analysis, NMR spectroscopy, and HPLC. The commercially available compound is typically 95-97% pure.[1][9] The goal of recrystallization is to increase this to >99%.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Avoid inhalation and contact with skin and eyes.

  • Handle all organic solvents with care, as they are flammable and can be toxic. Avoid heating organic solvents with an open flame; use a hot plate or heating mantle.

Conclusion

The two detailed protocols provide a comprehensive guide for the purification of this compound. The choice between direct recrystallization of the free base and purification via its hydrochloride salt will depend on the specific impurities present and the desired final product specifications. By carefully selecting the solvent and controlling the crystallization conditions, researchers can significantly enhance the purity of this valuable chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Google Patents. (n.d.). US3203994A - Purification of meta-phenylenediamine.
  • PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubMed Central. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • ACS Publications. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • ResearchGate. (2021, February 2). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]

  • To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Retrieved from [Link]

  • RSC Publishing. (2022, August 9). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. Retrieved from [Link]

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Application Notes & Protocols: A Framework for In Vitro Target Identification and Characterization of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of the novel chemical entity, (4-(4-Methylthiazol-5-yl)phenyl)methanamine. The structural backbone of this compound, featuring a methanamine group attached to a phenyl ring, bears a resemblance to endogenous monoamines, suggesting a potential interaction with key neurological targets. In the absence of established biological data, a systematic, hypothesis-driven assay cascade is essential for target identification, validation, and mechanism of action studies. We present a multi-tiered strategy commencing with primary biochemical screening against high-probability enzyme targets, followed by functional cell-based assays to interrogate G-protein coupled receptor (GPCR) families, and culminating in biophysical validation of direct target engagement. Each protocol is designed with internal validation points and controls to ensure data integrity and trustworthiness, providing researchers with a robust framework to elucidate the biological activity of this compound.

Introduction: Rationale for the Assay Cascade

The molecule this compound is a synthetic compound with structural motifs analogous to biogenic amines. Specifically, the primary amine moiety is a key pharmacophore for interaction with enzymes that metabolize neurotransmitters, such as Monoamine Oxidases (MAO), and for binding to aminergic G-protein coupled receptors (GPCRs) and transporters.

Given these structural features, our proposed characterization strategy is built on two primary hypotheses:

  • The compound may act as an inhibitor of Monoamine Oxidase (MAO-A or MAO-B), enzymes critical for the degradation of neurotransmitters.

  • The compound may function as a ligand (agonist or antagonist) for aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors.

This guide details a logical progression of assays designed to test these hypotheses, moving from direct enzyme activity to complex cellular signaling and finally to direct binding kinetics.

Primary Biochemical Screening: Monoamine Oxidase (MAO) Inhibition

The first and most direct hypothesis to test is the potential for this compound to inhibit MAO-A or MAO-B. These enzymes are crucial in psychopharmacology, and identifying selective inhibitors is of high therapeutic interest. We will utilize a luminescence-based assay for its high sensitivity and resistance to interference from compound autofluorescence.

Principle of the MAO-Glo™ Assay

The Promega MAO-Glo™ Assay is a robust method for measuring MAO activity.[1] The assay utilizes a luminogenic MAO substrate which is converted by MAO into luciferin. A second step involves the addition of a Luciferin Detection Reagent, which stops the MAO reaction and initiates a stable, glow-type luminescent signal catalyzed by luciferase.[2] The intensity of the light produced is directly proportional to the MAO enzyme's activity.[1] Inhibition of MAO by a test compound results in a decrease in the luminescent signal.

Workflow for MAO Inhibition Screening

MAO_Workflow cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Prepare serial dilution of Test Compound Dispense Dispense Compound, Controls, and Enzyme Compound_Prep->Dispense Enzyme_Prep Prepare MAO-A & MAO-B Enzyme Solutions Enzyme_Prep->Dispense Substrate_Prep Prepare Luminogenic MAO Substrate Add_Substrate Add Substrate to Initiate Reaction Substrate_Prep->Add_Substrate Incubate1 Pre-incubate Compound with Enzyme (15 min) Dispense->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate at RT (60 min) Add_Substrate->Incubate2 Add_LDR Add Luciferin Detection Reagent (Stops Reaction) Incubate2->Add_LDR Incubate3 Incubate at RT (20 min) Add_LDR->Incubate3 Read_Lumi Measure Luminescence (RLU) Incubate3->Read_Lumi Analyze Normalize Data and Calculate % Inhibition Read_Lumi->Analyze IC50 Generate Dose-Response Curve and Determine IC50 Analyze->IC50

Caption: Workflow for determining MAO inhibition IC50 values.

Detailed Protocol: IC50 Determination for MAO-A and MAO-B

Senior Application Scientist's Note: This protocol is designed to determine the potency (IC50) of the test compound against both MAO isoforms, which is critical for assessing selectivity. Running known selective inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) in parallel serves as a vital quality control measure for the assay's validity.

Materials:

  • This compound

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or similar)[1]

  • Recombinant human MAO-A and MAO-B enzymes

  • Clorgyline and Pargyline (positive control inhibitors)

  • DMSO (vehicle)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Protocol Steps:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.17 µM). The final top concentration in the assay will be 100 µM.

  • Assay Plate Setup:

    • Add 0.5 µL of the serially diluted compound, vehicle (DMSO for 0% inhibition control), or positive control inhibitor to the appropriate wells of a 384-well plate.

    • Add 24.5 µL of MAO Reaction Buffer containing either MAO-A or MAO-B enzyme to each well. Mix briefly on a plate shaker.

    • Negative Control: In separate wells, add 25 µL of MAO Reaction Buffer without enzyme.[3]

  • Enzyme and Compound Incubation:

    • Incubate the plate at room temperature for 15 minutes. This step allows the compound to interact with the enzyme before the substrate is introduced.

  • MAO Reaction:

    • Add 25 µL of the luminogenic MAO substrate solution to all wells to initiate the enzymatic reaction.

    • Incubate at room temperature for 1 hour.[3]

  • Signal Generation and Detection:

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and begins the generation of the luminescent signal.[2][3]

    • Incubate at room temperature for 20 minutes to stabilize the signal.

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well.[3]

  • Data Analysis:

    • Subtract the background RLU (wells with no enzyme) from all other readings.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_compound / RLU_vehicle))

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Condition Rationale
Plate Type White, Opaque 384-wellMaximizes luminescent signal and prevents well-to-well crosstalk.
Final DMSO Conc. ≤ 1%Minimizes solvent effects on enzyme activity.
Positive Controls Clorgyline (MAO-A), Pargyline (MAO-B)Validates assay performance and provides a reference for inhibitory potency.[4]
Negative Control No EnzymeDefines the background signal of the assay.
Vehicle Control DMSO onlyRepresents 100% enzyme activity (0% inhibition).

Secondary Screening: Cell-Based Functional GPCR Assays

If the compound shows weak or no activity against MAOs, or to run a parallel investigation, the next logical step is to screen for activity at aminergic GPCRs. These receptors mediate cellular responses through various signaling pathways.[5] A comprehensive screen should assess the major G-protein coupling pathways (Gαs, Gαi, Gαq) and the G-protein independent β-arrestin pathway.[6][7]

Overview of GPCR Signaling Pathways

GPCR activation by a ligand initiates a cascade of intracellular events. Different GPCRs couple to specific G-protein subtypes, leading to distinct second messenger signals. A robust screening approach will employ assays that can capture these different outputs.[8]

GPCR_Signaling cluster_pathways Intracellular Signaling Pathways Compound This compound GPCR Aminergic GPCR Compound->GPCR Gas Gαs Protein GPCR->Gas Gai Gαi Protein GPCR->Gai Gaq Gαq Protein GPCR->Gaq Arrestin β-Arrestin GPCR->Arrestin G-protein independent AC Adenylyl Cyclase Gas->AC Gai->AC inhibits PLC Phospholipase C Gaq->PLC Reporter Reporter Gene (e.g., Luciferase) Arrestin->Reporter cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP Ca_up ↑ Ca²⁺ PLC->Ca_up

Caption: Major GPCR signaling pathways for functional screening.

Protocol: β-Arrestin Recruitment Reporter Assay

Senior Application Scientist's Note: The β-arrestin recruitment assay is a powerful tool because it is nearly universal for most GPCRs upon activation and can identify agonists, independent of their G-protein coupling preference.[6] This makes it an excellent choice for broad screening. We describe a generic protocol using a TEV protease-based reporter system (like the Tango assay).[8]

Principle: In this assay, the GPCR is fused to a transcription factor via a TEV protease cleavage site. β-arrestin is fused to the TEV protease. Upon ligand-induced GPCR activation, β-arrestin is recruited to the receptor, bringing the TEV protease in proximity to its cleavage site. The transcription factor is released, translocates to the nucleus, and drives the expression of a reporter gene (e.g., Luciferase).[8]

Materials:

  • HEK293 cells stably expressing the GPCR-TEV-transcription factor fusion and the β-arrestin-TEV protease fusion. A separate cell line is needed for each GPCR target.

  • Test compound and known reference agonist/antagonist for each GPCR.

  • Cell culture medium, fetal bovine serum (FBS).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, clear-bottom 384-well cell culture plates.

Protocol Steps:

  • Cell Plating:

    • Seed the engineered HEK293 cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and reference ligands in assay buffer.

    • Add 10 µL of the diluted compounds to the cells.

    • For Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding the reference agonist at its EC80 concentration.

  • Incubation:

    • Incubate the plates for 6-8 hours at 37°C, 5% CO2 to allow for transcription factor cleavage, nuclear translocation, and reporter gene expression.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 25 µL of luciferase assay reagent to each well to lyse the cells and provide the substrate for the reporter enzyme.

    • Incubate for 5 minutes at room temperature on a plate shaker.

    • Measure luminescence on a plate-reading luminometer.

  • Data Analysis:

    • For agonist mode, normalize the data to the vehicle control and the maximal response of the reference agonist. Plot a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, plot the response against the concentration of the test compound and calculate the IC50.

Target Class Example Receptors Primary Assay
Dopamine D1, D2, D3, D4, D5β-Arrestin, cAMP Assay
Serotonin 5-HT1, 5-HT2, 5-HT4, 5-HT6, 5-HT7β-Arrestin, cAMP, Calcium Flux
Adrenergic α1, α2, β1, β2, β3β-Arrestin, cAMP, Calcium Flux
Trace Amine TAAR1cAMP Assay

Tertiary Confirmation: Biophysical Assays for Direct Binding

Biophysical methods are essential for confirming that the compound's observed activity is due to a direct, physical interaction with the target protein.[9] These assays provide quantitative data on binding affinity, kinetics, and thermodynamics, which are invaluable for lead optimization.

Principles of Key Biophysical Techniques
  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques measure the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[10] They provide real-time kinetic data, including the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the thermodynamic signature of an interaction, providing KD, binding stoichiometry (n), and enthalpy (ΔH).[11]

Workflow for Biophysical Hit Validation

Biophysical_Workflow cluster_spr SPR/BLI Kinetic Analysis cluster_itc ITC Thermodynamic Analysis Input Hit Compound & Purified Target (e.g., MAO-B from Sec. 2) Immobilize Immobilize Purified Target Protein on Sensor Input->Immobilize Load_Prot Load Protein into Sample Cell Input->Load_Prot Load_Cmpd Load Compound into Syringe Input->Load_Cmpd Flow Flow Serial Dilutions of Compound over Sensor Immobilize->Flow Measure Measure Association & Dissociation Phases Flow->Measure Calc_Kinetics Calculate kon, koff, KD Measure->Calc_Kinetics Output Validated Direct Binder with Affinity, Kinetic, and Thermodynamic Profile Calc_Kinetics->Output Titrate Inject Compound into Protein Solution Load_Prot->Titrate Load_Cmpd->Titrate Calc_Thermo Measure Heat Change and Calculate KD, ΔH, n Titrate->Calc_Thermo Calc_Thermo->Output

Caption: Orthogonal biophysical workflow for hit validation.

High-Level Protocol: SPR for Binding Kinetics
  • Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., MAO-B) onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer, including a zero-concentration buffer blank.

  • Binding Measurement: Inject the compound concentrations sequentially over the immobilized protein surface and a reference surface. The binding is measured in real-time as a response unit (RU) change.

  • Kinetic Analysis: Fit the association and dissociation curves from the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to derive kon, koff, and calculate the KD (koff/kon).

Conclusion

This application note outlines a strategic and scientifically rigorous approach to defining the in vitro pharmacology of this compound. By starting with hypothesis-driven biochemical screening, progressing to broader cell-based functional assays, and confirming hits with orthogonal biophysical methods, researchers can confidently identify the primary biological targets, understand the mechanism of action, and quantify the binding characteristics of this novel compound. This systematic cascade ensures that resources are used efficiently and generates a comprehensive data package suitable for advancing a compound through the drug discovery pipeline.

References

  • Title: Biochemical and Biological Properties of 4-(3-phenyl-[1][3][12] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase Source: PubMed URL: [Link]

  • Title: this compound [Q09716] Source: ChemUniverse URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]

  • Title: (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine Source: PubChem URL: [Link]

  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC - NIH URL: [Link]

  • Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: PubMed URL: [Link]

  • Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: PMC - PubMed Central URL: [Link]

  • Title: In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity Source: bioRxiv URL: [Link]

  • Title: Probing RNA–Small Molecule Interactions Using Biophysical and Computational Approaches Source: ACS Publications URL: [Link]

  • Title: Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Cell-Based Assays for G Protein-Coupled Receptors (GPCRs) Source: Marin Biologic Laboratories URL: [Link]

  • Title: In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection Source: MDPI URL: [Link]

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  • Title: Advancements in GPCR biosensors to study GPCR-G Protein coupling Source: PMC - NIH URL: [Link]

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Application Notes and Protocols for Cell-Based Assays Using (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, making it a "privileged scaffold" in the design of novel therapeutics. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] Several FDA-approved anticancer drugs, such as Dasatinib, Dabrafenib, and Ixabepilone, feature a thiazole core, highlighting the clinical significance of this heterocyclic motif.[1][3] These agents exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with crucial cancer signaling pathways.[1][4]

(4-(4-Methylthiazol-5-yl)phenyl)methanamine is a research chemical belonging to this promising class of thiazole derivatives.[5] Its structural components, the methylthiazole group and the phenylmethanamine moiety, suggest its potential as a bioactive molecule worthy of investigation in oncological contexts. This guide provides detailed protocols for foundational cell-based assays to characterize the potential anticancer effects of this compound, empowering researchers to explore its therapeutic promise.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
CAS Number 1448189-30-7
Appearance Light yellow to orange solid
Purity Typically ≥95%

Experimental Workflows: A Step-by-Step Approach

The following protocols are designed to provide a comprehensive initial assessment of the anticancer potential of this compound.

Workflow for Initial Anticancer Screening

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) MTT_Assay MTT Cell Viability Assay (Determine IC50) Cell_Line_Selection->MTT_Assay Seed cells Apoptosis_Assay Annexin V/PI Staining (Assess Apoptosis) MTT_Assay->Apoptosis_Assay Based on IC50 Cell_Cycle_Analysis Propidium Iodide Staining (Analyze Cell Cycle Arrest) MTT_Assay->Cell_Cycle_Analysis Based on IC50 Data_Analysis Calculate IC50 Values Analyze Flow Cytometry Data Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Conclusion Draw Conclusions on Anticancer Potential Data_Analysis->Conclusion

Caption: A generalized workflow for the initial in vitro evaluation of a novel compound's anticancer activity.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

Materials:
  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[6][7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability against the log of the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:
  • This compound

  • Selected cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them in a tube.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

Data Interpretation:
  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Potential Signaling Pathways to Investigate

Thiazole derivatives have been shown to modulate various signaling pathways implicated in cancer progression.[1][4] Should this compound demonstrate significant cytotoxic and pro-apoptotic activity, further investigation into its mechanism of action is warranted.

Compound This compound Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Compound->Receptor Inhibition? Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2, Bax) Compound->Apoptosis_Regulators Modulation? Cell_Membrane Cell Membrane PI3K_AKT PI3K/Akt Pathway Receptor->PI3K_AKT MAPK MAPK/ERK Pathway Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation PI3K_AKT->Apoptosis_Regulators Inhibits MAPK->Proliferation Caspases Caspase Cascade Apoptosis_Regulators->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways that could be modulated by thiazole derivatives in cancer cells.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the anticancer properties of this compound. As a member of the biologically active thiazole class of compounds, it represents a promising candidate for further investigation. Positive results from these foundational assays would justify more in-depth mechanistic studies, such as Western blotting to probe protein expression in key signaling pathways, cell cycle analysis, and in vivo studies using xenograft models. This systematic approach will be crucial in elucidating the therapeutic potential of this novel compound in the field of oncology.

References

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  • Manpick Laboratories Private Limited. (n.d.). 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl. IndiaMART. [Link]

  • Al-Ostoot, F. H., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Molecules, 28(18), 6673. [Link]

  • PubChem. (n.d.). (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link]

  • Karbarz, M. J., et al. (2009). Biochemical and Biological Properties of 4-(3-phenyl-[1][5][9] thiadiazol-5-yl)-piperazine-1-carboxylic Acid Phenylamide, a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase. Anesthesia & Analgesia, 108(1), 316-324. [Link]

  • ChemUniverse. (n.d.). This compound [Q09716]. [Link]

  • Al-Suhaimi, K. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 28841–28855. [Link]

  • Chande, P., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 189, 112016. [Link]

  • Al-Abdullah, N. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2014). ResearchGate. [Link]

  • Reddy, T. S., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4475-4480. [Link]

  • Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 286-293. [Link]

  • Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(11), 1461. [Link]

  • El-Sayed, M. A., et al. (2022). Some thiazole-fused compounds with antitumor activity. ResearchGate. [Link]

  • Soares-Bezerra, R. J., et al. (2013). In vitro evaluation of 4-phenyl-5-(4'-X-phenyl)-1,3,4-thiadiazolium-2-phenylaminide chlorides and 3[N-4'-X-phenyl]-1,2,3-oxadiazolium-5-olate derivatives on nitric oxide synthase and arginase activities of Leishmania amazonensis. Experimental Parasitology, 135(1), 50-54. [Link]

  • Kumar, A., et al. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

Sources

Application Notes & Protocols: Utilizing (4-(4-Methylthiazol-5-yl)phenyl)methanamine in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: February 2026

Document Version: 1.0

Abstract & Introduction

(4-(4-Methylthiazol-5-yl)phenyl)methanamine , a derivative of the well-established cyanine dye Thiazole Orange, represents a versatile tool for the nuanced investigation of cancer cell biology. Unlike traditional therapeutic agents, its primary utility in oncology research lies in its function as a high-sensitivity fluorescent probe for nucleic acids (DNA and RNA). This molecule exhibits a remarkable fluorescence enhancement upon binding to nucleic acids, a property that makes it an invaluable reagent for a variety of cell-based assays.

The study of cancer is intrinsically linked to the study of the cell's genetic material and its expression. Aberrations in the cell cycle, rampant proliferation, and apoptosis are all hallmarks of cancer that involve dynamic changes in cellular DNA and RNA content. Therefore, the ability to accurately stain, visualize, and quantify nucleic acids within cancer cell populations is fundamental to understanding disease progression and evaluating the efficacy of potential therapeutics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in a cancer research setting. We will delve into the mechanistic basis of its fluorescence, provide detailed, validated protocols for its application in flow cytometry and fluorescence microscopy, and discuss its role in assessing key cancer cell phenotypes.

Principle of Action: A Conformationally-Sensitive Intercalator

This compound operates on the principle of "light-up" fluorescence. In solution, the molecule is largely non-fluorescent as the rotation around its methine bridge allows for non-radiative decay pathways to dissipate absorbed energy. However, upon binding to nucleic acids, this rotation is sterically hindered. This conformational restriction forces the excited molecule to release its energy through fluorescence emission, resulting in a significant increase in quantum yield.

This dye is known to bind to nucleic acids, likely through intercalation between base pairs or binding in the minor groove, a common mechanism for cyanine dyes. This interaction is not sequence-specific, allowing for the general staining of the entire nucleic acid content within a cell. The primary amine group on the phenyl ring offers a potential site for conjugation, allowing it to be used as a building block for more complex probes, though its intrinsic fluorescence is the focus of these notes.

cluster_0 Free Dye in Solution cluster_1 Dye Bound to Nucleic Acid FreeDye Dye absorbs photon (Excitation) Rotation Rotational Freedom (Non-radiative decay) FreeDye->Rotation Energy dissipated BoundDye Dye binds to DNA/RNA FreeDye->BoundDye NoLight Minimal Fluorescence Rotation->NoLight Restricted Rotation Hindered BoundDye->Restricted Light Strong Fluorescence Restricted->Light Radiative decay

Figure 1: Mechanism of Fluorescence. A diagram illustrating the "light-up" mechanism of this compound upon binding to nucleic acids.

Applications in Cancer Cell Research

The primary application of this dye is in the quantitative analysis of cellular states by measuring total nucleic acid content. This is particularly powerful in cancer research for:

  • Cell Cycle Analysis: The DNA content of a cell directly correlates with its phase in the cell cycle (G0/G1, S, G2/M). By staining a population of cancer cells, one can use flow cytometry to resolve these phases and determine the effects of a test compound on cell cycle progression.

  • Apoptosis Detection: While not a direct marker of apoptosis, the dye can detect late-stage apoptotic cells and apoptotic bodies which have fragmented DNA. It can also be used to identify the "sub-G1" peak in a cell cycle histogram, which is indicative of apoptotic cells with fractional DNA content.

  • Cell Viability and Proliferation: As a membrane-permeant dye, it can stain the nucleic acids in both live and dead cells. When used as a counterstain with a viability dye like Propidium Iodide (PI) or DAPI in non-permeabilized cells, it can help distinguish cell populations.

Reagent Preparation and Handling

Proper preparation and storage of the dye are critical for reproducible results.

Table 1: Reagent Preparation

ParameterRecommendationRationale
Solvent DMSO (Dimethyl sulfoxide), AnhydrousThe dye is highly soluble in DMSO, which is miscible with aqueous cell culture media. Anhydrous grade prevents hydrolysis.
Stock Concentration 1-5 mMA high concentration stock minimizes the volume of DMSO added to cell cultures, reducing solvent-induced cytotoxicity.
Storage -20°C, desiccated, protected from lightProtects the fluorophore from photobleaching and degradation. Desiccation is crucial as DMSO is hygroscopic.
Working Concentration 1-10 µM (cell-type dependent)This range is a starting point. The optimal concentration must be determined empirically to maximize signal-to-noise.

Experimental Protocols

Protocol: Cancer Cell Cycle Analysis by Flow Cytometry

This protocol details the use of this compound to analyze the effect of a cytotoxic agent on the cell cycle distribution of a cancer cell line (e.g., HeLa, A549).

A. Materials

  • This compound (1 mM stock in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 70% Ethanol, ice-cold

  • RNase A (10 mg/mL stock)

  • Flow cytometer with 488 nm laser excitation

  • Test compound (e.g., a known cell cycle inhibitor like paclitaxel)

B. Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of your test compound (and a vehicle control, e.g., 0.1% DMSO) for a specified time period (e.g., 24, 48 hours).

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash cells once with 1 mL of PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation (Critical Step):

    • Discard the supernatant.

    • Resuspend the cell pellet in 100 µL of residual PBS.

    • While vortexing gently on the lowest setting, add 1 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping.

    • Incubate at -20°C for at least 2 hours (or up to several weeks). Fixation permeabilizes the cells and preserves their morphology.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with 2 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of staining solution:

      • This compound (final concentration 5 µM)

      • RNase A (final concentration 100 µg/mL)

      • PBS

    • Rationale for RNase A: This step is essential to degrade cellular RNA, ensuring the dye primarily stains DNA for accurate cell cycle analysis. RNA staining would otherwise confound the DNA content measurement.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer.

    • Excite with a 488 nm laser and collect emission using a filter appropriate for green/yellow fluorescence (e.g., 530/30 nm bandpass).

    • Collect at least 10,000 events per sample for statistical significance.

    • Use a low flow rate to improve data resolution.

C. Data Analysis The resulting data will be a histogram of fluorescence intensity versus cell count. Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can also be quantified as an indicator of apoptosis.

cluster_workflow Flow Cytometry Workflow for Cell Cycle Analysis Seed 1. Seed & Treat Cancer Cells Harvest 2. Harvest & Pellet Cells Seed->Harvest Fix 3. Fix in Cold 70% Ethanol (Permeabilizes & Preserves) Harvest->Fix Wash 4. Wash to Remove Ethanol Fix->Wash Stain 5. Stain with Dye + RNase A (Ensures DNA-specific signal) Wash->Stain Analyze 6. Acquire Data on Flow Cytometer Stain->Analyze Model 7. Model Data & Quantify Phases (G0/G1, S, G2/M) Analyze->Model

Application Notes and Protocols: (4-(4-Methylthiazol-5-yl)phenyl)methanamine in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thiazole Moiety in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets due to their central role in regulating cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making the development of specific kinase inhibitors a cornerstone of modern oncology drug discovery. The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged pharmacophore in this field, valued for its ability to form key interactions within the ATP-binding pocket of various kinases.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[3]

This document provides detailed application notes and protocols for the use of (4-(4-Methylthiazol-5-yl)phenyl)methanamine , a key building block for a promising class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine based kinase inhibitors. These compounds have shown significant inhibitory activity against Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis.[4][5][6] Overexpression of Aurora kinases is frequently observed in various human cancers, correlating with chromosomal instability and aggressive disease.[7] Therefore, inhibitors targeting this family of kinases hold significant therapeutic potential.

These application notes will guide researchers through the synthesis of potent Aurora kinase inhibitors starting from this compound, and further provide detailed protocols for their biological evaluation using both in vitro and cell-based assays.

Part 1: Synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Kinase Inhibitors

The synthesis of the target kinase inhibitors involves a convergent approach, typically centered around a key cross-coupling reaction to form the core pyrimidine-amine scaffold. The primary amine of this compound serves as a crucial nucleophile in this process.

Key Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In this context, it is employed to couple this compound with a suitably substituted 2-chloropyrimidine derivative.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Product amine This compound reaction_conditions Buchwald-Hartwig Amination Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., Cs2CO3) Toluene, 110°C amine->reaction_conditions pyrimidine 2,4-Dichloropyrimidine Derivative pyrimidine->reaction_conditions purification Filtration through Celite Concentration Silica Gel Chromatography reaction_conditions->purification product N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Inhibitor purification->product

Caption: Synthetic workflow for kinase inhibitor synthesis.

Detailed Synthetic Protocol

This protocol outlines a general procedure for the synthesis of a representative N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitor.

Step 1: Synthesis of the 2-chloro-4-(substituted-thiazol-5-yl)pyrimidine Intermediate

This step involves the coupling of a thiazole moiety to a di-chloropyrimidine core. The specific thiazole derivative will depend on the desired final compound.

Step 2: Buchwald-Hartwig Cross-Coupling Reaction

Materials:

  • 2-chloro-4-(4-methylthiazol-5-yl)pyrimidine (1 equivalent)

  • This compound (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equivalents)

  • Cesium carbonate (Cs2CO3) (2 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-4-(4-methylthiazol-5-yl)pyrimidine, this compound, Cs2CO3, Pd(OAc)2, and BINAP.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110°C and stir for 8-12 hours under the inert atmosphere.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine inhibitor.[8][9]

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Performing the reaction under an inert atmosphere is crucial for catalytic activity.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions. The use of anhydrous toluene is essential for optimal yield.

  • Ligand (BINAP): The bulky phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

  • Base (Cs2CO3): The base is required to deprotonate the amine, allowing it to participate in the catalytic cycle. Cesium carbonate is a common choice for its efficacy in this reaction.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, catalyst residues, and byproducts.

Part 2: In Vitro Evaluation of Kinase Inhibitory Activity

Once synthesized, the inhibitory potency of the compounds against the target kinase, in this case, Aurora A and/or Aurora B, must be determined. Luminescence-based kinase assays are a robust and high-throughput method for this purpose.

Principle of the Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[11][12] The assay is performed by adding a single reagent that contains luciferase and its substrate, luciferin. The light produced is directly proportional to the amount of ATP present. Therefore, a lower luminescence signal indicates higher kinase activity (more ATP consumed), and a higher signal indicates inhibition of the kinase.[2][12]

G cluster_0 Kinase Reaction cluster_1 ATP Detection cluster_2 Data Analysis kinase_reaction Kinase + Substrate + ATP + Inhibitor add_reagent Add Kinase-Glo® Reagent (Luciferase, Luciferin) kinase_reaction->add_reagent luminescence Luminescence Measurement add_reagent->luminescence data_analysis Calculate % Inhibition Determine IC50 Value luminescence->data_analysis

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol for In Vitro Aurora Kinase Assay

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay kit

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the following to each well:

    • Assay buffer

    • Kinase (at a predetermined optimal concentration)

    • Substrate (at a concentration near its Km)

    • Inhibitor solution (or DMSO for control wells)

  • Initiate the kinase reaction by adding ATP (at a concentration near its Km).[13] The final reaction volume is typically 10-25 µL.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Equilibrate the plate and the Kinase-Glo® Reagent to room temperature.

  • Add an equal volume of Kinase-Glo® Reagent to each well.[11]

  • Mix the contents of the wells on a plate shaker for 2 minutes.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve.

Quantitative Data Presentation

The inhibitory potencies of a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives against Aurora A and Aurora B kinases are summarized in the table below.

Compound IDR-group ModificationAurora A Kᵢ (nM)Aurora B Kᵢ (nM)Reference
18 (CYC116) 4-morpholinophenylamino8.09.2[5][6]
12a m-NO21-6 (Kᵢ)-[14]
12u ---[14]

Note: The table will be populated with more data as it becomes available from further research.

Part 3: Cell-Based Evaluation of Kinase Inhibitor Efficacy

While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are essential to assess the compound's activity in a more physiologically relevant context, including its ability to penetrate cell membranes and inhibit the target kinase within the cell.[15]

Assessing Cellular Target Engagement: Inhibition of Histone H3 Phosphorylation

Aurora B kinase is responsible for the phosphorylation of histone H3 at serine 10 during mitosis. Therefore, a reduction in the level of phosphorylated histone H3 (pHH3) is a direct biomarker of Aurora B inhibition in cells.[5] This can be assessed by Western blotting.

Protocol for Western Blot Analysis of Phospho-Histone H3

Materials:

  • Cancer cell line (e.g., HCT-116, HeLa)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-histone H3 (Ser10) and anti-total histone H3 (or a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-histone H3.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total histone H3 or a loading control to ensure equal protein loading.

Assessing Cellular Viability and Proliferation

The ultimate goal of a kinase inhibitor in cancer therapy is to inhibit the proliferation of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for assessing cell viability.[16][17]

Principle of the CellTiter-Glo® Assay

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[17] The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP. A decrease in luminescence indicates a reduction in cell viability.

Protocol for Cell Viability Assay

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds for a desired period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[17]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the GI50 value (the concentration of inhibitor that causes a 50% reduction in cell growth) from the dose-response curve.

Part 4: Signaling Pathway Visualization

Inhibition of Aurora kinases disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Regulation cluster_2 Downstream Effects of Inhibition G2 G2 Phase M Mitosis G2->M Mitotic Entry Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A AuroraA->M Centrosome Separation Spindle Assembly Arrest Mitotic Arrest AuroraA->Arrest AuroraB Aurora B AuroraB->M Chromosome Segregation AuroraB->Cytokinesis AuroraB->Arrest Inhibitor This compound -derived Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB Apoptosis Apoptosis Arrest->Apoptosis

Caption: Aurora kinase signaling in mitosis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent Aurora kinase inhibitors. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of novel kinase inhibitors derived from this scaffold. The combination of robust synthetic chemistry and detailed biological assays will facilitate the discovery and development of new targeted therapies for the treatment of cancer.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378.
  • Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (2010). Journal of Medicinal Chemistry.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed.
  • Kinase Inhibitors for Targeted Cancer Therapy. (2024). PubMed.
  • This compound. Sigma-Aldrich.
  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. (2024).
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Thiazole Ring—A Biologically Active Scaffold. (2020). MDPI.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013).
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling. (2023). Organic Synthesis.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol. (2015).
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. (2019).
  • AURORA A Kinase Enzyme System D
  • The Aurora Kinases in Cell Cycle and Leukemia. (2010). PMC - PubMed Central - NIH.
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (2015).
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021).
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. (2021).
  • The Aurora kinases: role in cell transform

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Preparation of Stock Solutions of (4-(4-Methylthiazol-5-yl)phenyl)methanamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of the research compound (4-(4-Methylthiazol-5-yl)phenyl)methanamine. Tailored for researchers, scientists, and professionals in drug development, this document outlines best practices to ensure solution integrity, concentration accuracy, and experimental reproducibility. The protocol addresses the absence of publicly available, quantitative solubility data by integrating a systematic approach to solvent selection and solubility determination, thereby ensuring a self-validating and reliable workflow.

Introduction: The Criticality of Stock Solution Integrity

This compound is a thiazole derivative with an aromatic amine structure, positioning it as a compound of interest in various research and drug discovery campaigns. The reliability and reproducibility of any subsequent biological or chemical assay are fundamentally dependent on the quality of the initial compound stock solution. Factors such as solvent choice, dissolution technique, storage conditions, and handling can significantly impact the stability, solubility, and ultimately, the effective concentration of the compound in an experimental system. An improperly prepared stock solution can lead to misleading results, including underestimated potency or efficacy, due to compound precipitation or degradation.

This document provides a robust framework for preparing high-quality stock solutions of this compound, emphasizing the scientific rationale behind each step to empower the researcher with the knowledge to adapt the protocol to their specific experimental needs.

Compound Specifications & Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing a sound preparation protocol.

PropertyValueSource(s)
IUPAC Name [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine[1]
Synonyms 4-(4-Methylthiazol-5-yl)benzylamine[1]
CAS Number 1448189-30-7[1][2][3]
Molecular Formula C₁₁H₁₂N₂S (Free Base)[1][2]
Molecular Weight 204.29 g/mol (Free Base)[1][2]
Appearance Viscous liquid, solid, or semi-solid; Light yellow to orange solid[3]
Purity Typically ≥95% (Varies by supplier)[2]

Note: The compound may also be supplied as a hydrochloride (HCl) salt, which will have a different molecular weight and may exhibit different solubility characteristics. Always verify the form of the compound from the supplier's documentation.

Safety & Handling: A Mandate for Laboratory Safety

Prior to handling, it is imperative to read and understand the Safety Data Sheet (SDS) provided by the supplier.

GHS Hazard Identification: this compound is classified as a hazardous substance.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.

Handling Precautions:

  • Avoid inhalation of dust or vapors.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[2]

  • Ensure the work area is well-ventilated.

Protocol for Stock Solution Preparation

This protocol is designed to be a self-validating system. Given the absence of specific quantitative solubility data, the initial solvent of choice is Dimethyl Sulfoxide (DMSO), a powerful and widely used solvent for a broad range of small molecules in drug discovery.[4][5]

Materials & Equipment
  • This compound (solid form)

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, screw-cap vials or cryovials

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (water bath)

  • Pipettes and sterile, filtered pipette tips

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dissolution Phase 2: Dissolution cluster_storage Phase 3: Aliquoting & Storage Compound Weigh Compound AddSolvent Add DMSO to Compound Compound->AddSolvent Accurate Mass Solvent Prepare Anhydrous DMSO Solvent->AddSolvent Calculated Volume Vortex Vortex to Mix AddSolvent->Vortex Sonicate Sonicate (if needed) Vortex->Sonicate If not fully dissolved Inspect Visually Inspect for Clarity Vortex->Inspect If fully dissolved Sonicate->Inspect Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Clear Solution Store Store at -20°C or -80°C Aliquot->Store Label Clearly

Caption: Workflow for preparing a stock solution of this compound.

Step-by-Step Methodology

Objective: To prepare a 10 mM stock solution in DMSO.

  • Pre-Handling: Before opening, gently tap the vial containing the solid compound to ensure all powder is at the bottom.

  • Weighing the Compound:

    • Tare a sterile, amber vial on a calibrated analytical balance.

    • Carefully weigh a desired amount of this compound (e.g., 2.04 mg) into the vial. Record the exact mass. Causality: Weighing directly into the final vial minimizes compound loss during transfer.

  • Calculating Solvent Volume:

    • Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Example Calculation for a 10 mM Stock:

      • Mass = 2.04 mg = 0.00204 g

      • Molecular Weight = 204.29 g/mol

      • Concentration = 10 mM = 0.010 mol/L

      • Volume (L) = 0.00204 g / (204.29 g/mol * 0.010 mol/L) = 0.001 L = 1.0 mL

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect the solution against a light source. It should be clear and free of any particulate matter.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[4] Re-inspect for clarity. Gentle warming (to ~37°C) can be attempted but should be used with caution as it may degrade the compound.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials. Causality: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots in a dark, dry environment at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) . The recommended storage temperature for the solid is 2-8°C.[3]

Quality Control and Best Practices

  • Solvent Purity: Always use anhydrous, high-purity DMSO. Water contamination can reduce the solubility of hydrophobic compounds and may promote hydrolysis.

  • Verification of Dissolution: For critical applications, a small volume of the stock solution can be diluted into an appropriate aqueous buffer (e.g., PBS). The appearance of cloudiness or precipitate indicates that the kinetic solubility in the final assay medium has been exceeded.[6]

  • Working Solutions: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

  • Serial Dilutions: It is best practice to perform initial serial dilutions in pure DMSO before the final dilution into aqueous media. This minimizes the risk of the compound precipitating out of solution.

Logical Framework for Solvent Selection

When DMSO is not suitable for a specific application, a systematic approach must be taken to identify an alternative solvent.

G Start Start: Need to Prepare Stock Solution CheckDMSO Is DMSO compatible with the assay? Start->CheckDMSO UseDMSO Protocol: Use Anhydrous DMSO CheckDMSO->UseDMSO Yes TestAlternatives Test Alternative Solvents (e.g., Ethanol, DMF) CheckDMSO->TestAlternatives No Proceed Proceed with Protocol UseDMSO->Proceed SolubilityTest Perform Small-Scale Solubility Test TestAlternatives->SolubilityTest SelectBest Select Solvent with Best Solubility & Compatibility SolubilityTest->SelectBest SelectBest->Proceed

Caption: Decision-making flowchart for selecting an appropriate solvent.

Conclusion

The protocol detailed herein provides a robust and scientifically-grounded method for the preparation of this compound stock solutions. By adhering to these guidelines on safety, handling, dissolution, and storage, researchers can significantly enhance the quality and reliability of their experimental data. The emphasis on a self-validating workflow empowers scientists to proceed with confidence, even in the absence of comprehensive manufacturer-supplied solubility data.

References

  • Manpick Laboratories Private Limited. 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl. IndiaMART. [Link]

  • Reddit. How to tackle compound solubility issue. r/labrats. [Link]

  • PubChem. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. National Center for Biotechnology Information. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Toth, A., et al. (2022). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. SLAS Discovery, 27(2), 113-121. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of this valuable pharmaceutical intermediate. This document will explore two plausible and robust synthetic routes, addressing potential challenges at each stage with scientifically grounded solutions.

Introduction to Synthetic Strategy

The synthesis of this compound involves the construction of a core 4-methyl-5-phenylthiazole structure, followed by the introduction and modification of a functional group at the para-position of the phenyl ring to yield the final primary amine. The two primary strategies detailed in this guide are:

  • Route A: Step-wise construction beginning with the formation of the thiazole ring, followed by functionalization of the appended phenyl group.

  • Route B: A convergent approach utilizing a Suzuki-Miyaura coupling to join a pre-functionalized phenyl ring with the thiazole heterocycle.

Each route presents unique advantages and potential difficulties. This guide will provide a structured, question-and-answer-based approach to troubleshoot common issues encountered in each synthetic step.

Route A: Step-Wise Construction and Functionalization

This synthetic pathway focuses on building the molecule sequentially, starting with the core heterocycle.

Overall Synthetic Scheme (Route A)

Route A A α-Halo Ketone + Thioacetamide B 4-Methyl-5-phenylthiazole A->B Hantzsch Thiazole Synthesis C 4-(4-Methylthiazol-5-yl)benzaldehyde or 4-(4-Methylthiazol-5-yl)benzonitrile B->C Formylation or Cyanation D This compound C->D Reductive Amination or Nitrile Reduction

Caption: Synthetic workflow for Route A.

Step 1: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and effective method for the formation of thiazole rings from an α-haloketone and a thioamide.[1][2]

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the likely causes?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Ensure the α-haloketone is free from decomposition products. Over time, these compounds can degrade, leading to side reactions. Similarly, the purity of the thioacetamide is crucial.

  • Reaction Temperature: While the reaction is generally robust, an optimal temperature is key. For many substrates, refluxing in a suitable solvent like ethanol or methanol is effective.[1] If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged heating can lead to the formation of byproducts.

  • Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.[1]

Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the possible side products?

A2: Common impurities include unreacted starting materials and potentially self-condensation products of the α-haloketone. The formation of isomeric thiazoles is also a possibility depending on the substitution pattern of the starting materials. A thorough aqueous workup, often with a mild base like sodium bicarbonate to neutralize any generated acid, followed by recrystallization or column chromatography is typically effective for purification.

Step 2: Introduction of the Amine Precursor (Formylation or Cyanation)

The Vilsmeier-Haack reaction is a method to introduce a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and POCl₃.[3][4]

Q1: The Vilsmeier-Haack formylation of my 4-methyl-5-phenylthiazole is not proceeding or giving low yields. Why?

A1: The success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the substrate.[3]

  • Substrate Reactivity: The phenyl ring in 4-methyl-5-phenylthiazole may not be sufficiently electron-rich to undergo efficient formylation. The thiazole ring itself is electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution.

  • Reagent Decomposition: The Vilsmeier reagent is moisture-sensitive. Ensure anhydrous conditions and use freshly distilled reagents.

  • Reaction Temperature: The reaction often requires heating. A systematic variation of the reaction temperature (e.g., from room temperature up to 80-100 °C) may be necessary to find the optimal conditions.

Q2: I am getting a complex mixture of products from my Vilsmeier-Haack reaction. What could be the cause?

A2: The Vilsmeier reagent can potentially react at multiple positions on both the phenyl and thiazole rings, especially under forcing conditions. This can lead to a mixture of constitutional isomers. Careful control of reaction conditions and stoichiometry is crucial. If regioselectivity is a persistent issue, consider an alternative synthetic route.

This approach would first involve the halogenation of the 4-methyl-5-phenylthiazole at the para-position of the phenyl ring, followed by a cyanation reaction (e.g., Rosenmund-von Braun reaction) to introduce the nitrile (-CN) group.

Q1: My cyanation reaction using copper(I) cyanide is failing. What are some troubleshooting tips?

A1: The Rosenmund-von Braun reaction can be challenging. Common issues include:

  • Reagent Purity: The quality of the copper(I) cyanide is critical. It is advisable to use freshly prepared or high-purity commercial material.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically required to achieve the necessary reaction temperatures. Ensure the solvent is anhydrous.

  • Temperature: This reaction often requires high temperatures (typically >150 °C). Ensure your reaction setup can safely reach and maintain the required temperature.

  • Aryl Halide Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. If you are using a less reactive halide, more forcing conditions may be necessary.

Step 3: Formation of the Primary Amine

Reductive amination involves the reaction of the aldehyde with an amine source (in this case, ammonia or a protected equivalent) to form an imine, which is then reduced in situ to the desired primary amine.[2][5]

Q1: My reductive amination is giving a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A1: Over-alkylation is a common problem in reductive aminations.[5] To favor the formation of the primary amine:

  • Use a Large Excess of Ammonia: Employing a large excess of ammonia (or an ammonia source like ammonium acetate) will statistically favor the reaction of the intermediate imine with ammonia over the newly formed primary amine.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less reactive and can selectively reduce the protonated imine in the presence of the aldehyde.[5]

  • Stepwise Procedure: A two-step process, where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control.[2]

Q2: The reaction has stalled, and I still have a significant amount of starting aldehyde remaining. What should I do?

A2: Incomplete reaction can be due to several factors:

  • Inefficient Imine Formation: The formation of the imine is an equilibrium process. Adding a dehydrating agent (e.g., molecular sieves) or performing the reaction in a solvent system that allows for the removal of water can drive the equilibrium towards the imine.

  • pH of the Reaction: Imine formation is typically favored under mildly acidic conditions (pH 4-5). The addition of a catalytic amount of acetic acid can be beneficial.

  • Activity of the Reducing Agent: Ensure the reducing agent has not degraded due to improper storage.

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7]

Q1: My LiAlH₄ reduction of the nitrile is giving a low yield after workup. What are the common pitfalls?

A1: LiAlH₄ reductions require careful execution and workup.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. The reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., THF, diethyl ether).

  • Workup Procedure: The quenching of excess LiAlH₄ and the subsequent workup are critical for isolating the amine product. A common and effective method is the Fieser workup, which involves the sequential addition of water, aqueous NaOH, and then more water to precipitate the aluminum salts, which can then be filtered off.[8] Improper workup can lead to the formation of emulsions or the loss of product in the aluminum salt precipitate.

  • Purification: The final amine can be purified by acid-base extraction. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, drawing it into the aqueous layer. The aqueous layer is then basified, and the free amine is extracted back into an organic solvent.[9]

Route B: Convergent Synthesis via Suzuki-Miyaura Coupling

This route involves the synthesis of the two key fragments separately, followed by their coupling.

Overall Synthetic Scheme (Route B)

Route B cluster_0 Suzuki-Miyaura Coupling A 5-Halo-4-methylthiazole C 4-(4-Methylthiazol-5-yl)benzaldehyde A->C B (4-Formylphenyl)boronic acid B->C D This compound C->D Reductive Amination

Caption: Synthetic workflow for Route B.

Step 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate.[10][11]

Q1: I am experiencing low yields in the Suzuki coupling of 5-halo-4-methylthiazole with (4-formylphenyl)boronic acid. What are the key parameters to optimize?

A1: The success of a Suzuki coupling depends on the careful optimization of several components.[12]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) often give good results. A catalyst screen may be necessary to identify the optimal combination.

  • Base: The base plays a critical role in activating the boronic acid.[10] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the yield, and it is worth screening a few options.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used. The solvent system needs to be able to dissolve both the organic and inorganic components of the reaction.

  • Degassing: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. It is essential to thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Boronic Acid Stability: (4-Formylphenyl)boronic acid can be prone to decomposition, particularly protodeboronation, under the reaction conditions.[13] Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for any degradation.

Q2: My Suzuki coupling is producing a significant amount of homocoupled product from the boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.

  • Thorough Degassing: As mentioned above, rigorous exclusion of oxygen is the most effective way to minimize homocoupling.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

  • Order of Addition: Adding the aryl halide to the mixture of the boronic acid, base, and catalyst can sometimes be beneficial.

Step 2: Reductive Amination

The final step in this route is the reductive amination of the 4-(4-methylthiazol-5-yl)benzaldehyde intermediate. The troubleshooting for this step is identical to that described in Route A, Step 3 .

General Purification and Characterization

Q: What are the key analytical techniques for characterizing the final product, this compound?

A: A combination of spectroscopic methods should be used to confirm the structure and purity of the final compound:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all the different types of protons and their connectivity. Key signals to look for include the methyl group on the thiazole, the aromatic protons on both rings, the benzylic CH₂ group, and the NH₂ protons (which may be broad and exchangeable with D₂O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H stretches of the primary amine.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Hantzsch Synthesis
Thioamide Stoichiometry1.1 - 1.5 equivalentsDrives the reaction to completion.
Suzuki Coupling
Boronic Acid Stoichiometry1.2 - 1.5 equivalentsCompensates for potential protodeboronation.[13]
Palladium Catalyst Loading1 - 5 mol%A balance between reaction efficiency and cost.
Reductive Amination
Ammonia Source StoichiometryLarge excessMinimizes over-alkylation to secondary and tertiary amines.
pH for Imine Formation4 - 5Catalyzes the dehydration step in imine formation.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Pearson+. The two most general amine syntheses are the reductive amination... Study Prep. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Synthesis of 4‐methyl‐5‐(phenyldiazenyl)thiazole 4a. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

  • ScienceMadness Discussion Board. reduction of primary amides to amines with lithium aluminum hydride. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available from: [Link]

  • Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Available from: [Link]

  • Scribd. Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Available from: [Link]

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]

  • Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • National Center for Biotechnology Information. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available from: [Link]

  • MDPI. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • ResearchGate. Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... Download Scientific Diagram. Available from: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]

  • MDPI. Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Available from: [Link]

  • Organic Chemistry Portal. Benzylamines. Available from: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
  • Google Patents. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4 ...
  • University of Rochester Department of Chemistry. Workup: Aluminum Hydride Reduction. Available from: [Link]

  • MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • Organic Synthesis. Nitrile to Amine - Common Conditions. Available from: [Link]

  • IndiaMART. 4-(4-methyl-1,3-thiazol-5-yl)benzonitrile. Available from: [Link]

  • ResearchGate. Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). Available from: [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Wiley Online Library. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]

  • The Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. Available from: [Link]

  • ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Available from: [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]

  • YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link]

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Technical Support Center: Purity Profiling & Troubleshooting for (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for (4-(4-Methylthiazol-5-yl)phenyl)methanamine . This benzylamine derivative is a critical intermediate, often utilized in the synthesis of kinase inhibitors and other bioactive small molecules.

Synthesizing this scaffold typically involves two distinct chemical challenges:

  • Suzuki-Miyaura Coupling: Constructing the biaryl core (Thiazole-Phenyl bond).

  • Nitrile Reduction: Converting the cyano group to the primary amine.[1][2]

This guide moves beyond basic synthesis to focus on impurity profiling —identifying what went wrong when your HPLC shows unexpected peaks.

Part 1: Impurity Genealogy (The "Why" & "How")

Understanding the origin of impurities is the first step in elimination. We categorize these based on the synthetic stage.

Stage A: The Suzuki Coupling (Biaryl Formation)

Context: Coupling 4-methylthiazole-5-boronic acid (or ester) with 4-bromobenzonitrile (or protected amine equivalent).

Impurity TypeChemical IdentityOrigin/Mechanism
Protodeboronation 4-MethylthiazoleHydrolytic cleavage. The C-B bond breaks before coupling occurs. Common in aqueous bases or prolonged heating.
Homocoupling 4,4'-Bis(cyanophenyl)Oxidative coupling. Occurs if the reaction is not strictly anaerobic (O₂ ingress).
Pd-Complexes Residual PalladiumS-Poisoning. The thiazole sulfur atom can coordinate strongly to Pd, leaching it into the organic phase and complicating purification.
Stage B: The Nitrile Reduction (Amine Formation)

Context:[1][2][3] Hydrogenation of 4-(4-methylthiazol-5-yl)benzonitrile to the target amine. This is the most critical step for purity.

Impurity TypeChemical IdentityOrigin/Mechanism
The "Dimer" Bis(4-(4-methylthiazol-5-yl)benzyl)amineCondensation. The newly formed primary amine reacts with the intermediate imine to form a secondary amine. This is the most persistent impurity in benzylamine synthesis.
The Intermediate Imine (Schiff Base)Incomplete Reduction. Often hydrolyzes to the aldehyde upon workup.
Hydrolysis Product 4-(4-methylthiazol-5-yl)benzyl alcoholSide Reaction. If the imine hydrolyzes (due to wet solvents or acidic workup) before reduction is complete, it forms the aldehyde, which reduces to the alcohol.

Part 2: Visualizing the Impurity Pathways

The following diagram maps the genesis of the "Dimer" impurity, a frequent pain point for researchers working with benzylamines.

ImpurityPathways cluster_legend Reaction Zone Nitrile Starting Material (Nitrile) Imine Intermediate (Imine) Nitrile->Imine H2 / Catalyst PrimaryAmine Target Product (Primary Amine) Imine->PrimaryAmine H2 / Catalyst Dimer CRITICAL IMPURITY (Secondary Amine Dimer) Imine->Dimer Loss of NH3 + Reduction Aldehyde Hydrolysis Product (Aldehyde) Imine->Aldehyde H2O (Workup) PrimaryAmine->Imine Nucleophilic Attack (Condensation)

Caption: Mechanistic pathway showing how the target primary amine attacks the imine intermediate to form the secondary amine dimer.

Part 3: Troubleshooting Guide (Q&A)

Q1: I see a large peak at RRT ~1.2-1.3 in my HPLC trace. It tracks with the product during extraction. What is it?

  • Diagnosis: This is almost certainly the Secondary Amine Dimer .

  • Why it happened: During hydrogenation, the concentration of primary amine increased, attacking the transient imine species.

  • The Fix: You must suppress the equilibrium.

    • Add Ammonia: Run the hydrogenation in 7N NH₃ in Methanol. The excess ammonia shifts the equilibrium away from dimer formation.

    • Add Acid: Use acidic conditions (e.g., Acetic Acid). Protonating the primary amine renders it non-nucleophilic, preventing it from attacking the imine.

Q2: My main product peak is "splitting" or looks like a broad double hump on HPLC.

  • Diagnosis: This is likely a pH/Salt Equilibrium artifact , not a chemical impurity.

  • Why it happened: Benzylamines are strong bases. If your mobile phase is neutral, the amine exists in equilibrium between its free base and protonated forms, which travel at different rates on C18 columns.

  • The Fix: Ensure your mobile phase is buffered. Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water to lock the amine in its protonated state.

Q3: The reaction stalled. I have starting material left, but adding more catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning (Thiazole Sulfur).

  • Why it happened: The nitrogen and sulfur atoms in the thiazole ring can coordinate to Palladium (Pd) or Platinum (Pt) active sites, deactivating the catalyst.

  • The Fix:

    • Increase catalyst loading (up to 10-15 wt%).

    • Switch to Raney Nickel (often more robust for sulfur-containing substrates) or use Pd(OH)₂ (Pearlman’s Catalyst) which is often more active for benzylamine synthesis.

Part 4: Analytical Protocols

To accurately identify these impurities, use the following standardized HPLC method.

Standard Operating Procedure: Purity Profiling
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA (Critical for peak shape)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Aromatic) and 280 nm (Thiazole specific)
Flow Rate 1.0 mL/min

Decision Tree for Unknown Peaks:

TroubleshootingTree Start Unknown Peak Detected CheckRRT Check RRT (Relative Retention Time) Start->CheckRRT LateEluter RRT > 1.0 (Late Eluting) CheckRRT->LateEluter EarlyEluter RRT < 1.0 (Early Eluting) CheckRRT->EarlyEluter IsDimer Is Mass = [2M - NH3]? LateEluter->IsDimer IsAlcohol Is Mass = [M + 1] (Hydrolysis)? EarlyEluter->IsAlcohol DimerConfirm Impurity: Secondary Amine Dimer Action: Add NH3 to reaction IsDimer->DimerConfirm Yes AlcoholConfirm Impurity: Benzyl Alcohol Action: Dry solvents / Avoid aq. workup IsAlcohol->AlcoholConfirm Yes IsDeboron Is Mass = Thiazole fragment? IsAlcohol->IsDeboron No DeboronConfirm Impurity: Protodeboronation Action: Use anhydrous base upstream IsDeboron->DeboronConfirm Yes

Caption: Diagnostic flow for identifying impurities based on retention time and mass spectrometry data.

References

  • Nitrile Reduction Mechanisms & Dimer Formation

    • Source: Organic Chemistry Portal. "Amine synthesis by nitrile reduction."
    • URL:[Link]

  • Suzuki Coupling Impurities (Protodeboronation)

    • Source: Boronic Acids in Organic Synthesis (ResearchG
    • URL:[Link]

  • HPLC Analysis of Benzylamines (Peak Splitting)

    • Source: ScienceMadness Discussion on Benzylamine HPLC artifacts.
    • URL:[Link]

  • Compound Data (CAS 1448189-30-7)

    • Source: Fluorochem Product Data.[4]

Sources

Technical Support Center: Synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important pharmaceutical intermediate.

The synthesis of this compound is typically approached in a two-step sequence: first, the construction of the 4-(4-methylthiazol-5-yl)benzonitrile core, followed by the reduction of the nitrile functionality to the desired primary amine. This guide is structured to address potential issues in both of these critical stages.

Troubleshooting Guide

Part 1: Synthesis of the 4-(4-Methylthiazol-5-yl)benzonitrile Intermediate

A common and efficient method for constructing the 5-arylthiazole core is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide. In the context of our target molecule, this would likely involve the reaction of a 2-halo-1-(4-cyanophenyl)propan-1-one with thioacetamide.

Root Cause: In the Hantzsch thiazole synthesis, particularly when using N-substituted or unsubstituted thioamides, there is a known potential for the formation of a 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-aminothiazole derivative. The reaction's regioselectivity is highly dependent on the reaction conditions, most notably the pH. Acidic conditions can favor the formation of the imino isomer, while neutral or slightly basic conditions typically favor the desired amino product.[1][2]

Troubleshooting and Optimization:

  • pH Control: Maintaining a neutral to slightly basic reaction medium is crucial for maximizing the yield of the desired 5-arylthiazole. The use of a non-acidic solvent and the addition of a mild, non-nucleophilic base can suppress the formation of the imino isomer.[1]

  • Reaction Conditions: The Hantzsch synthesis is sensitive to temperature and reaction time. While some reactions proceed at room temperature, others may require heating. It is important to monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times which can lead to the formation of degradation products.[1]

Experimental Protocol for Improved Regioselectivity:

  • In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromo-1-(4-cyanophenyl)propan-1-one) and thioacetamide in a suitable solvent such as ethanol or DMF.

  • Add a slight excess of a mild base, such as sodium bicarbonate or triethylamine, to maintain a neutral to slightly basic pH.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Reduction of 4-(4-Methylthiazol-5-yl)benzonitrile to this compound

The final step in the synthesis is the reduction of the aromatic nitrile to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Root Cause: The formation of secondary and tertiary amines is a common side reaction during the reduction of nitriles. This occurs because the initially formed primary amine can react with intermediate imine species, leading to over-alkylation.

Troubleshooting and Optimization:

  • Choice of Reducing Agent: While powerful, LiAlH₄ can sometimes lead to over-reduction. Catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) in the presence of ammonia can help suppress the formation of secondary and tertiary amines. The ammonia competes with the primary amine for reaction with the intermediate imine.

  • Reaction Conditions: When using LiAlH₄, adding the nitrile to a solution of the reducing agent at low temperature (e.g., 0 °C) can help to minimize side reactions. A subsequent careful aqueous workup is necessary to hydrolyze the intermediate aluminum complexes.[3]

Experimental Protocol for Selective Primary Amine Synthesis:

Method A: Catalytic Hydrogenation

  • In a high-pressure reactor, suspend 4-(4-methylthiazol-5-yl)benzonitrile and a catalytic amount of Raney nickel or 10% Pd/C in a solution of ethanol saturated with ammonia.

  • Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat the mixture (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the catalyst through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Method B: LiAlH₄ Reduction

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-(4-methylthiazol-5-yl)benzonitrile in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q3: What are some alternative methods for the synthesis of the 4-(4-methylthiazol-5-yl)benzonitrile intermediate?

A: Besides the Hantzsch synthesis, other methods for forming the 5-arylthiazole core include:

  • Palladium-catalyzed cross-coupling reactions: Coupling a 5-halothiazole derivative with a 4-cyanophenylboronic acid (Suzuki coupling) or a 4-cyanophenylzinc reagent (Negishi coupling) can be an effective strategy.

  • Synthesis from 4-cyanobenzaldehyde: 4-Cyanobenzaldehyde can be converted to the corresponding α-bromoketone, which can then be used in a Hantzsch synthesis.[4]

Q4: How can I effectively purify the final primary amine from the secondary and tertiary amine byproducts?

A: If your reaction has produced a mixture of amines, several purification strategies can be employed:

  • Acid-base extraction: The basicity of primary, secondary, and tertiary amines differs slightly. A careful extraction with a dilute acid can sometimes selectively protonate and remove the more basic tertiary amine into the aqueous layer.

  • Column chromatography: While challenging due to the basic nature of amines, chromatography on silica gel treated with a small amount of triethylamine or ammonia in the eluent can improve separation. Alternatively, using basic alumina as the stationary phase can be effective.

  • Derivatization: The primary amine can be selectively reacted with a protecting group (e.g., Boc anhydride) to form a carbamate, which is easily separable from the unreacted secondary and tertiary amines by chromatography. The protecting group can then be removed to yield the pure primary amine.

  • Crystallization: The hydrochloride or other salt of the primary amine may have different solubility properties than the salts of the secondary and tertiary amine byproducts, allowing for purification by recrystallization.

Visualizations

Hantzsch Thiazole Synthesis: Regioselectivity

Hantzsch_Regioselectivity cluster_reactants Reactants cluster_products Potential Products alpha_haloketone α-Haloketone reaction_conditions Reaction Conditions alpha_haloketone->reaction_conditions thioamide Thioamide thioamide->reaction_conditions desired_product 5-Arylthiazole (Desired Product) reaction_conditions->desired_product Neutral/Basic pH isomer_byproduct 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) reaction_conditions->isomer_byproduct Acidic pH Nitrile_Reduction nitrile Aromatic Nitrile R-CN imine_intermediate Imine Intermediate R-CH=NH nitrile->imine_intermediate Reduction [H] primary_amine Primary Amine R-CH2-NH2 (Desired Product) imine_intermediate->primary_amine Reduction [H] secondary_amine Secondary Amine (R-CH2)2-NH (Byproduct) primary_amine->secondary_amine + Imine Intermediate - NH3 tertiary_amine Tertiary Amine (R-CH2)3-N (Byproduct) secondary_amine->tertiary_amine + Imine Intermediate - NH3

Caption: Pathway for the formation of secondary and tertiary amine byproducts during nitrile reduction.

Data Summary

Problem Root Cause Key Optimization Parameter Recommended Conditions
Isomeric byproduct in Hantzsch synthesisAcid-catalyzed formation of 2-imino-2,3-dihydrothiazolepH of the reaction mediumNeutral to slightly basic (e.g., using NaHCO₃ or Et₃N)
Over-alkylation in nitrile reductionReaction of primary amine with imine intermediatesReaction conditions and additivesCatalytic hydrogenation with NH₃ or low-temperature LiAlH₄ addition

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions. RSC Publishing.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Sci-Hub. (n.d.). Reaction of benzonitrile N-(p-nitrophenyl)imide with 5-substituted tetrazoles.
  • Al-Saeedi, S. I., & El-Emam, A. A. (2017).
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of tertiary amines.
  • Google Patents. (n.d.). A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
  • Google Patents. (n.d.). Production of 3-(or 4-)cyanobenzaldehyde.
  • Li, X., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(35), 20235-20241.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Kar, S., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4301.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Amides and Nitriles. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Retrieved from [Link]

  • BenchChem. (2025, December). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Chemguide. (n.d.). Preparation of amines. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Formylbenzonitrile. Retrieved from [Link]

  • Li, G., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
  • Aakash Institute. (n.d.). Preparation of Amines. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Overcoming Poor Cell Permeability of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (4-(4-Methylthiazol-5-yl)phenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges related to its cellular activity. Our analysis indicates that a primary hurdle for this molecule is its suboptimal cell permeability. This guide provides a structured approach to understanding, diagnosing, and overcoming this issue through a series of frequently asked questions, troubleshooting workflows, and strategic solutions.

Part 1: FAQs - Understanding the Permeability Challenge

This section addresses the fundamental physicochemical properties of this compound that influence its ability to cross cellular membranes.

Q1: What are the key structural features of this compound that likely contribute to its poor cell permeability?

The primary structural feature limiting the passive diffusion of this compound across the lipid bilayer of a cell is its basic primary amine (-CH₂NH₂) group. Based on predictive models, the pKa of this amine is approximately 9.12.[1] At physiological pH (around 7.4), this amine group will be predominantly protonated (-CH₂NH₃⁺), conferring a positive charge to the molecule. Charged species are hydrophilic and cannot easily pass through the lipophilic interior of the cell membrane, which is a major barrier to passive diffusion.[2] While the thiazole and phenyl rings provide some lipophilicity, the charge of the protonated amine is the dominant factor hindering effective cellular uptake.[3][4][5]

Q2: How does this compound fare against Lipinski's "Rule of Five"?

Lipinski's Rule of Five (Ro5) is a guideline used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[6][7] A compound is predicted to have poor absorption or permeation if it violates more than one of the following criteria.[8]

Let's evaluate this compound against these rules:

Lipinski's Rule of Five ParameterValue for CompoundViolation?
Molecular Weight (< 500 Da)204.29 g/mol [9]No
LogP (measure of lipophilicity) (< 5)~1.9 (XLogP3)[9]No
Hydrogen Bond Donors (≤ 5)2 (from the NH₂ group)[9]No
Hydrogen Bond Acceptors (≤ 10)3 (N and S in thiazole, N in amine)[9]No

As shown in the table, the compound does not violate any of Lipinski's rules. This is a critical teaching point: the Rule of Five is a useful filter for properties like size and lipophilicity but does not explicitly account for the ionization state of a molecule.[8] A compound can fully adhere to Ro5 and still exhibit poor permeability due to carrying a formal charge at physiological pH.

Q3: What are the primary mechanisms by which small molecules cross the cell membrane?

Small molecules utilize several routes to enter a cell. Understanding these is key to diagnosing a permeability issue.

Membrane Transport Mechanisms cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space extracellular_mol Drug Molecule passive Passive Diffusion (Lipophilic, Uncharged) extracellular_mol->passive High to Low Conc. facilitated Facilitated Diffusion (Requires Transporter) extracellular_mol->facilitated High to Low Conc. active Active Transport (Requires Transporter + Energy) extracellular_mol->active Low to High Conc. intracellular_mol Drug Molecule passive->intracellular_mol facilitated->intracellular_mol active->intracellular_mol

Caption: Primary routes for small molecule entry into a cell.

Part 2: Troubleshooting Guide - From Problem to Diagnosis

This section provides a logical workflow for researchers who observe a discrepancy between a compound's cell-free and cell-based activities.

Q4: My compound is active in a cell-free assay (e.g., enzyme inhibition) but shows no effect in a cell-based assay. How can I confirm that poor permeability is the culprit?

This is a classic scenario pointing towards a permeability or cellular stability issue. A systematic approach is required to isolate the variable.

Troubleshooting Workflow start Observation: High in-vitro activity, low cellular activity q1 Is the compound stable in cell culture media? start->q1 stability_test Action: Incubate compound in media, analyze recovery over time (LC-MS) q1->stability_test Test q2 Is the compound stable intracellularly? q1->q2 Yes other_issue Conclusion: Address stability or metabolism issues. q1->other_issue No stability_test->q1 metabolism_test Action: Incubate with liver microsomes or cell lysates q2->metabolism_test Test q3 Is poor permeability the likely cause? q2->q3 Yes q2->other_issue No metabolism_test->q2 permeability_assays Action: Perform permeability assays (PAMPA, Caco-2) q3->permeability_assays Test conclusion Conclusion: Poor permeability is confirmed. Proceed to enhancement strategies. permeability_assays->conclusion

Caption: Workflow for diagnosing poor cellular activity.

First, rule out compound instability in your assay conditions. Once stability is confirmed, the most direct way to diagnose a permeability issue is to perform a quantitative permeability assay.

Q5: What initial, simple assay can I use to assess the passive permeability of my compound?

The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line choice.[10] It is a high-throughput, cell-free assay that specifically measures passive diffusion.[11] A lipid-infused artificial membrane separates a donor well from an acceptor well. The rate at which the compound crosses this membrane provides its effective permeability coefficient (Pe).[12]

  • Prepare Lipid Membrane Solution: Create a 1% (w/v) solution of lecithin in dodecane.[12]

  • Coat Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well in a 96-well PAMPA donor plate.

  • Prepare Compound Stock: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 5%) to a final concentration of 1-10 µM.[12]

  • Load Plates:

    • Add the compound solution to the donor wells.

    • Fill the acceptor wells of a separate 96-well plate with the same buffer.

  • Create the "Sandwich": Carefully place the donor plate on top of the acceptor plate.[13]

  • Incubate: Allow the assembly to incubate at room temperature for 4 to 18 hours.[11][13]

  • Analyze: Separate the plates and measure the compound concentration in both donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability: The apparent permeability (Papp) is calculated. Generally, compounds with a Pₑ < 1.5 x 10⁻⁶ cm/s are classified as having low passive permeability.[10]

Q6: My PAMPA results suggest low passive permeability. What's the next step for a more biologically relevant assessment?

If PAMPA results indicate poor passive diffusion, the next logical step is the Caco-2 permeability assay .[14] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the epithelial barrier of the small intestine.[15][16] Crucially, Caco-2 cells express various transporter proteins, allowing this assay to measure not only passive diffusion but also the impact of active transport and efflux.[17]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for ~21 days to allow for differentiation and monolayer formation.

  • Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Transport: The assay is run in two directions:

    • Apical to Basolateral (A→B): Compound is added to the top (apical) chamber, and its appearance in the bottom (basolateral) chamber is measured. This simulates gut absorption.[16]

    • Basolateral to Apical (B→A): Compound is added to the bottom chamber, and its appearance in the top chamber is measured. This measures efflux out of the cell.[16]

  • Incubation & Analysis: Incubate the plates, taking samples from the receiving chamber at various time points. Analyze concentrations via LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the apparent permeability (Papp) for both directions. The Efflux Ratio (ER) is calculated as (Papp B→A) / (Papp A→B).

Q7: My Caco-2 assay shows a high efflux ratio (ER > 2). What does this mean?

An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[14][16] This means that even if some of the compound manages to enter the cell, it is actively pumped back out, preventing it from reaching its intracellular target. To confirm which transporter is responsible, the Caco-2 assay can be repeated in the presence of known inhibitors, such as verapamil for P-gp or fumitremorgin C for BCRP.[14] A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.

Part 3: Strategic Solutions - Enhancing Cellular Uptake

Once poor permeability is confirmed, the following strategies can be employed to improve the compound's cellular entry.

Q8: What chemical modifications can I make to the compound to improve its permeability?

The most effective chemical modification for a molecule with a charged primary amine is a prodrug strategy .[18][19] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[2][20]

For this compound, the goal is to temporarily mask the primary amine with a lipophilic group. This neutralizes the positive charge, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, cellular enzymes (like esterases or amidases) cleave the masking group, releasing the active parent compound. A common approach is to form an amide linkage.[21]

Prodrug Strategy cluster_outside Extracellular (Charged, Impermeable) cluster_membrane Cell Membrane cluster_inside Intracellular (Active) Parent_Outside Parent Drug (R-NH₃⁺) Permeation Passive Diffusion Parent_Outside->Permeation Blocked Prodrug_Outside Prodrug (R-NH-C(O)-R') Prodrug_Outside->Permeation Permeates Prodrug_Inside Prodrug (R-NH-C(O)-R') Permeation->Prodrug_Inside Enzymes Cellular Enzymes (e.g., Amidases) Prodrug_Inside->Enzymes Parent_Inside Parent Drug (R-NH₂) Enzymes->Parent_Inside Cleavage

Caption: Amide prodrug strategy to mask a charged amine.

This approach increases lipophilicity and masks the charge, directly addressing the two main barriers to entry.[2][21]

Q9: I cannot modify the compound's structure. What formulation-based approaches can I use to improve its delivery into cells?

If structural modification is not an option, formulation strategies using nanoparticle delivery systems can be highly effective.[22][23] These systems encapsulate the therapeutic agent, protecting it from the extracellular environment and facilitating its entry into cells through mechanisms like endocytosis.[24][25]

Two common types of nanocarriers include:

  • Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs (like the protonated form of your compound) in their aqueous core.

  • Polymeric Nanoparticles: Can be formulated as nanospheres or nanocapsules, offering a robust and tunable system for drug delivery.[22]

The size, surface charge, and composition of these nanoparticles can be modified to optimize cellular uptake and even target specific cell types.[26] This approach bypasses the need for passive diffusion across the membrane, offering an alternative route of entry for charged, poorly permeable molecules.[25]

Conclusion

The challenge of poor cell permeability for this compound is primarily due to the protonation of its primary amine at physiological pH. While the compound adheres to Lipinski's Rule of Five, its charged state prevents efficient passive diffusion. A systematic diagnostic workflow involving PAMPA and Caco-2 assays can confirm the extent of the permeability issue and identify any involvement of efflux transporters. Subsequently, logical and field-proven strategies, such as amide-based prodrug design or encapsulation in nanoparticle delivery systems, can be employed to effectively overcome this hurdle and unlock the compound's therapeutic potential in cell-based systems.

References
  • (4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl - Manpick Laboratories Private Limited, Hyderabad | ID: 2856453196097 - IndiaMART). (n.d.). IndiaMART. Retrieved January 30, 2026, from [Link]

  • (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Zhao, Z., et al. (2020). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer. Retrieved January 30, 2026, from [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. PMC. Retrieved January 30, 2026, from [Link]

  • Contreras, J. M., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Retrieved January 30, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 30, 2026, from [Link]

  • Bellinger-Buckley, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Retrieved January 30, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 30, 2026, from [Link]

  • Choudhury, H., et al. (2018). Nano based drug delivery systems: recent developments and future prospects. PMC. Retrieved January 30, 2026, from [Link]

  • Walter, A., & Gutknecht, J. (1986). Intrinsic Membrane Permeability to Small Molecules. ACS Publications. Retrieved January 30, 2026, from [Link]

  • Ayati, A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Bereczki, R., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. Retrieved January 30, 2026, from [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 30, 2026, from [Link]

  • Jin, Y., et al. (2021). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Retrieved January 30, 2026, from [Link]

  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro. Retrieved January 30, 2026, from [Link]

  • Qvortrup, K., et al. (2024). Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved January 30, 2026, from [Link]

  • Yaqoob, A. A., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. MDPI. Retrieved January 30, 2026, from [Link]

  • St-Gallay, S. (2019). The Rule of 5 - Two decades later. Sygnature Discovery. Retrieved January 30, 2026, from [Link]

  • Contreras, J. M., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Retrieved January 30, 2026, from [Link]

  • PAMPA Permeability Assay Protocol. (n.d.). Technology Networks. Retrieved January 30, 2026, from [Link]

  • Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab. Retrieved January 30, 2026, from [Link]

  • Caco-2 Permeability: Preclinical Pharmacology Lab. (n.d.). UT Southwestern. Retrieved January 30, 2026, from [Link]

  • Naim, M. J. (2023). Lipinski rule of five. Lecture Notes. Retrieved January 30, 2026, from [Link]

  • Bîcu, E., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Retrieved January 30, 2026, from [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Tan, J. S., et al. (2015). Nanocarriers and their Actions to Improve Skin Permeability and Transdermal Drug Delivery. ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2017). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Berben, P., et al. (2018). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2023). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). YouTube. Retrieved January 30, 2026, from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Creative Bioarray. Retrieved January 30, 2026, from [Link]

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  • Research progress of nano-drug delivery system based on photothermal t. (2024). International Journal of Nanomedicine. Retrieved January 30, 2026, from [Link]

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Stability testing of (4-(4-Methylthiazol-5-yl)phenyl)methanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Compound Identity:

  • CAS: 1448189-30-7[1][2][3][4]

  • IUPAC: [4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine[2]

  • Synonyms: 4-(4-Methylthiazol-5-yl)benzylamine[1][2]

  • Molecular Weight: 204.29 g/mol [2][4]

Module 1: Solid State Stability & Storage

Q: I received the compound as a light yellow solid. It has turned orange after two weeks on the bench. Is it still usable?

A: The color shift from light yellow to orange indicates surface oxidation or photodegradation.[2]

  • Causality: The primary benzylic amine is susceptible to air oxidation, forming N-oxides or imines (Schiff bases) which often appear colored.[2] Additionally, the thiazole ring system is photosensitive; UV exposure can induce ring-opening or radical formation, leading to chromophoric impurities.[2]

  • Recommendation: Perform an HPLC purity check immediately. If purity is >95%, repurify via recrystallization (e.g., Ethanol/Ether) or use as-is for non-critical steps.[2]

  • Prevention: Store the compound at 2–8°C under an inert atmosphere (Argon or Nitrogen).[2] Protect from light using amber vials or foil wrapping.[2]

Q: Is this compound hygroscopic? Can I weigh it in open air?

A: Yes, particularly if it is in the hydrochloride salt form.

  • Mechanism: Primary amines readily absorb atmospheric CO₂ to form carbamates (carbamic acid salts).[2] The HCl salt form is hygroscopic and will deliquesce (absorb moisture until it dissolves) in high humidity.[2]

  • Protocol: Weigh quickly in a low-humidity environment or a glovebox.[2] If the solid clumps, dry it in a vacuum desiccator over P₂O₅ for 12 hours before use.

Module 2: Solution Stability & Handling

Q: Which solvents are incompatible with this compound?

A: Strictly avoid ketones and aldehydes.

  • Chemical Incompatibility: The primary amine group (-NH₂) reacts rapidly with ketones (like Acetone , MEK) or aldehydes (like Benzaldehyde) to form imines (Schiff bases) .[2] This reaction is reversible but will consume your starting material and complicate HPLC analysis.[2]

  • Recommended Solvents: Methanol, Ethanol, DMSO, DMF, Acetonitrile, or THF (fresh/peroxide-free).[2]

Q: My HPLC peaks are tailing significantly. Is the compound degrading on the column?

A: Likely not degradation, but a silanol interaction.[2]

  • Root Cause: The basic amine function (pKa ~9.[2]1) interacts with residual acidic silanol groups on the silica backbone of standard C18 columns, causing peak tailing.

  • Troubleshooting Protocol:

    • Modifier: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to your mobile phase.[2] This protonates the amine, preventing silanol interaction.

    • pH Adjustment: Alternatively, use a high-pH stable column (e.g., C18 Hybrid) with an ammonium bicarbonate buffer (pH 10) to keep the amine unprotonated (free base form).[2]

Module 3: Forced Degradation & Stress Testing Protocols

Q: How do I validate the stability-indicating method for this specific intermediate?

A: You must perform forced degradation studies to ensure your analytical method can resolve the parent compound from its degradation products.[2] Follow the protocol below, designed for the specific vulnerabilities of the benzylamine and thiazole moieties.

Stress Testing Conditions Table
Stress TypeConditionsTarget DegradationMechanism
Acid Hydrolysis 1N HCl, 60°C, 2–6 hours5–20%Thiazole ring stability check; Salt formation.[2]
Base Hydrolysis 1N NaOH, 60°C, 2–6 hours5–20%Chemical stability of the thiazole-phenyl bond.[2]
Oxidation 3% H₂O₂, RT, 1–4 hours10–30%Critical: Benzylic amine oxidation to aldehyde/imine; Thiazole N-oxide formation.[2]
Thermal Solid state, 60°C, 7 days<5%Physical stability (polymorph change/oxidation).
Photostability UV/Vis (1.2M Lux hours)VariableThiazole ring excitation/cleavage.[2]
Visualizing the Degradation Pathways

The following diagram illustrates the theoretical degradation pathways you are testing for, specifically the oxidative deamination of the benzylamine and the potential N-oxidation of the thiazole.

DegradationPathways Parent This compound (Parent) Imine Intermediate Imine Parent->Imine Oxidation (-2H) N_Oxide Thiazole N-Oxide (Minor Oxidative Degradant) Parent->N_Oxide Strong Oxidation (H2O2) Carbamate Carbamate (CO2 Adduct) Parent->Carbamate Atmospheric CO2 Aldehyde 4-(4-Methylthiazol-5-yl)benzaldehyde (Major Oxidative Degradant) Imine->Aldehyde Hydrolysis (+H2O, -NH3)

Caption: Figure 1. Predicted degradation pathways including oxidative deamination to benzaldehyde derivative and carbamylation.

Module 4: Analytical Method Parameters

Q: Can you provide a starting point for an HPLC method?

A: Yes. Due to the polarity and basicity, a standard gradient with an acidic modifier is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiazole specificity).[2]

  • Expected Retention: The amine will elute early due to polarity; the aldehyde degradant (if present) will elute later (more non-polar).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89689879, this compound.[2] Retrieved January 31, 2026, from [Link][2]

  • Mitch, W. A., & Sedlak, D. L. (2004). Characterization and Fate of N-Nitrosodimethylamine Precursors in Municipal Wastewater Treatment Plants.[2] (Context on amine degradation pathways). Environmental Science & Technology.[2] Retrieved from [Link]

Sources

Validation & Comparative

The Enigmatic Profile of (4-(4-Methylthiazol-5-yl)phenyl)methanamine: A Comparative Guide to Potentially Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Investigative Analysis into the Kinase Inhibitory Potential of a Novel Thiazole-Containing Compound by Juxtaposition with Established PIM and CDK8 Inhibitors.

Introduction

The landscape of kinase inhibitor discovery is one of perpetual innovation, driven by the need for more potent and selective therapeutic agents. Within this dynamic field, certain chemical scaffolds emerge as privileged structures, demonstrating a propensity for interaction with the ATP-binding pocket of various kinases. The thiazole ring is one such scaffold, found at the core of numerous clinically evaluated and approved kinase inhibitors.[1] This guide focuses on (4-(4-Methylthiazol-5-yl)phenyl)methanamine , a compound of interest due to its structural features that suggest a potential for kinase inhibition. In the absence of direct experimental data for this specific molecule, this publication serves as a comparative analysis, juxtaposing its structure and hypothetical properties against well-characterized inhibitors of two kinase families known to be targeted by thiazole-containing compounds: the PIM kinases and Cyclin-Dependent Kinase 8 (CDK8).

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a framework for evaluating the potential of novel chemical entities by drawing parallels with established inhibitors, thereby informing future experimental design and hypothesis testing.

Rationale for Kinase Target Selection

The selection of PIM kinases and CDK8 as hypothetical targets for this compound is rooted in chemoinformatic and structure-activity relationship (SAR) precedents. The core structure, a phenyl group linked to a 4-methylthiazole, is a recurring motif in a variety of kinase inhibitors.

  • PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival and proliferation. Their overexpression is implicated in numerous cancers.[1] Several potent PIM kinase inhibitors incorporate a thiazole or a bioisosteric equivalent, highlighting the scaffold's compatibility with the PIM kinase active site.

  • CDK8: As a component of the Mediator complex, CDK8, along with its paralog CDK19, plays a crucial role in transcriptional regulation. Dysregulation of CDK8 activity has been linked to various malignancies. A number of potent and selective CDK8 inhibitors feature heterocyclic cores, including those containing thiazole derivatives.[2]

Therefore, a comparative analysis with established inhibitors of these two kinase families provides a logical starting point for elucidating the potential biological activity of this compound.

Comparative Analysis of Chemical Structures

A side-by-side examination of the chemical structures of this compound and selected PIM and CDK8 inhibitors reveals both commonalities and key differences that are likely to influence their kinase inhibitory profiles.

Compound Core Scaffold Key Substituents Potential Interaction Points
This compound Phenyl-thiazole4-methyl on thiazole, methanamine on phenylThiazole nitrogen and sulfur for potential hydrogen bonding; methanamine as a potential hydrogen bond donor/acceptor or salt bridge participant.
AZD1208 (PIM Inhibitor) Benzylidene-thiazolidine-2,4-dioneThiazolidinedione ringThe thiazolidinedione moiety is a key pharmacophore, with the carbonyl groups acting as hydrogen bond acceptors.
SGI-1776 (PIM Inhibitor) Imidazo[1,2-b]pyridazinePhenyl and substituted piperazine moietiesThe imidazopyridazine core forms key hydrogen bonds with the kinase hinge region.
Senexin B (CDK8/19 Inhibitor) QuinazolineSubstituted phenyl and piperidine ringsThe quinazoline core interacts with the kinase hinge, while peripheral groups occupy hydrophobic pockets.
CCT251921 (CDK8/19 Inhibitor) 2-aminopyridineIndazole and spirocyclic moietiesThe 2-aminopyridine core forms canonical hydrogen bonds with the hinge region.

The primary distinction of this compound is the presence of a methanamine (-CH2NH2) group. This flexible, basic moiety could engage in electrostatic interactions or hydrogen bonding with acidic residues in a kinase active site, potentially conferring a unique binding mode and selectivity profile compared to the selected inhibitors.

Comparative Inhibitory Profiles: A Data-Driven Juxtaposition

To provide a quantitative basis for comparison, the following table summarizes the reported inhibitory activities of the selected PIM and CDK8 inhibitors. It is important to note that direct comparison of IC50 and Kd values across different studies should be done with caution due to variations in assay conditions.

Inhibitor Target Kinase(s) IC50 / Kd (nM) Selectivity Notes Reference
AZD1208 PIM1, PIM2, PIM3IC50: 0.4, 5, 1.9Potent pan-PIM inhibitor.[3][4]
SGI-1776 PIM1, PIM2, PIM3IC50: 7, 363, 69Selective for PIM1 and PIM3 over PIM2. Also inhibits Flt3.[5][6][7][8]
Senexin B CDK8, CDK19Kd: 140, 80Highly selective for CDK8/19.[9][10][11][12]
CCT251921 CDK8, CDK19IC50: 2.3, 2.6Potent and selective CDK8/19 inhibitor.[13][14][15]

While no data exists for this compound, we can hypothesize its potential activity based on the SAR of related thiazole-containing kinase inhibitors. The presence of the thiazole ring suggests the possibility of mid-to-high nanomolar inhibitory activity against either PIM kinases or CDK8/19, though this remains to be experimentally validated.

Experimental Workflows for Characterization

To empirically determine the kinase inhibitory profile of this compound and enable a direct comparison with the aforementioned inhibitors, a series of well-established experimental workflows should be employed.

In Vitro Kinase Assay

This is the foundational experiment to determine the direct inhibitory activity of a compound against a purified kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Purified Kinase reaction_mix Incubate Kinase, Substrate, ATP, and Compound prep_kinase->reaction_mix prep_substrate Substrate (Peptide or Protein) prep_substrate->reaction_mix prep_atp ATP (radiolabeled or modified) prep_atp->reaction_mix prep_compound Test Compound Dilution Series prep_compound->reaction_mix detection_stop Stop Reaction reaction_mix->detection_stop detection_separate Separate Phosphorylated Substrate detection_stop->detection_separate detection_quantify Quantify Phosphorylation detection_separate->detection_quantify analysis_plot Plot % Inhibition vs. Compound Concentration detection_quantify->analysis_plot analysis_ic50 Calculate IC50 Value analysis_plot->analysis_ic50

Caption: Workflow for a typical in vitro kinase assay.

Protocol: In Vitro Kinase Assay (Radiometric)

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within a cellular context.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treatment_cells Culture Cells treatment_compound Treat Cells with Compound or Vehicle treatment_cells->treatment_compound heating_aliquot Aliquot Cells treatment_compound->heating_aliquot heating_heat Heat Aliquots at Different Temperatures heating_aliquot->heating_heat analysis_lyse Lyse Cells heating_heat->analysis_lyse analysis_centrifuge Centrifuge to Separate Soluble and Precipitated Proteins analysis_lyse->analysis_centrifuge analysis_western Analyze Soluble Fraction by Western Blot for Target Protein analysis_centrifuge->analysis_western analysis_curve Generate Melting Curve analysis_western->analysis_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control for a defined period.

  • Heating: Aliquot the treated cells and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[16][17][18]

Western Blot Analysis of Substrate Phosphorylation

This assay assesses the ability of a compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within cells.

Protocol: Western Blot for Phosphorylated Substrates

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time. If necessary, stimulate the cells to activate the signaling pathway of interest.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation. It is crucial to also probe for the total amount of the substrate protein to normalize for any changes in protein expression.[19][20][21]

Conclusion and Future Directions

While the kinase inhibitory profile of this compound remains to be experimentally determined, this comparative guide provides a robust framework for its initial evaluation. Based on the prevalence of the thiazole scaffold in known kinase inhibitors, PIM kinases and CDK8 emerge as plausible and compelling initial targets for investigation. The unique structural feature of the methanamine group presents an intriguing avenue for SAR exploration, with the potential for novel interactions within the kinase active site.

The experimental workflows detailed herein offer a clear path forward for the characterization of this and other novel compounds. A systematic approach, beginning with in vitro kinase assays to establish direct inhibitory activity, followed by cellular assays such as CETSA and Western blotting to confirm target engagement and functional effects, will be essential in elucidating the true biological activity of this compound. The insights gained from such studies will not only define the potential of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of thiazole-containing kinase inhibitors.

References

  • Senexin B | CAS:1449228-40-3 | CDK8/CDK19 inhibitor, highly potent, selective and orally available. (2017, April 4). BioCrick. Retrieved February 10, 2026, from [Link]

  • 7 Ways to Study Protein Phosphorylation. (2020, May 11). RayBiotech. Retrieved February 10, 2026, from [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved February 10, 2026, from [Link]

  • Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening. (n.d.). Journal of Medicinal Chemistry. Retrieved February 10, 2026, from [Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Design and synthesis of selective CDK8/19 dual inhibitors: Discovery of 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivatives. (2017, April 15). PubMed. Retrieved February 10, 2026, from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved February 10, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved February 10, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved February 10, 2026, from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews. Retrieved February 10, 2026, from [Link]

  • Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

  • Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. (n.d.). American Society of Hematology. Retrieved February 10, 2026, from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved February 10, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved February 10, 2026, from [Link]

  • In vitro kinase assay. (n.d.). Protocols.io. Retrieved February 10, 2026, from [Link]

  • Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. (n.d.). American Society of Hematology. Retrieved February 10, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved February 10, 2026, from [Link]

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics. (2023, March 27). PubMed Central. Retrieved February 10, 2026, from [Link]

  • Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. (2009, January 8). PMC. Retrieved February 10, 2026, from [Link]

  • A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (2014, June 18). PMC. Retrieved February 10, 2026, from [Link]

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A Comparative Framework for Evaluating the Anticancer Potential of Novel Thiazole Derivatives: (4-(4-Methylthiazol-5-yl)phenyl)methanamine as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. Thiazole-containing compounds have emerged as a promising class of heterocyclic molecules, demonstrating a wide array of pharmacological activities, including anticancer properties. This guide focuses on a novel thiazole derivative, (4-(4-Methylthiazol-5-yl)phenyl)methanamine , providing a comprehensive framework for its evaluation against well-established anticancer agents. While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed roadmap for researchers, scientists, and drug development professionals to systematically assess its potential. We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and present a clear structure for data analysis and comparison.

Comparative Analysis of Mechanistic Pathways

A crucial first step in characterizing a novel anticancer compound is to hypothesize and then investigate its mechanism of action. This is often achieved by comparing its effects on cancer cells to those of known drugs with well-defined mechanisms. For this guide, we will consider four standard chemotherapeutic agents representing different classes of anticancer drugs:

  • Doxorubicin: An anthracycline antibiotic that primarily acts as a topoisomerase II inhibitor and intercalates into DNA, thereby inhibiting DNA replication and transcription.[1][2][3] It is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[4]

  • Paclitaxel: A taxane that disrupts the normal function of microtubules. It stabilizes microtubules, preventing their depolymerization, which is essential for cell division, leading to mitotic arrest and apoptosis.[5][6]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks.[7] This DNA damage blocks cell division and triggers apoptosis.[8]

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication.[9][10] It can also be incorporated into RNA, disrupting its function.[11]

The putative mechanism of a novel thiazole derivative like this compound could involve various pathways, such as kinase inhibition, apoptosis induction, or cell cycle regulation. The following diagram illustrates a simplified overview of common signaling pathways implicated in cancer that could be targeted by anticancer agents.

Cancer_Signaling_Pathways Figure 1: Simplified Overview of Key Cancer-Related Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Microtubules Microtubules ERK->Microtubules Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Doxorubicin_ROS Doxorubicin -> ROS DNA DNA Doxorubicin_ROS->DNA Damages Topoisomerase_II Topoisomerase II Thymidylate_Synthase Thymidylate Synthase Doxorubicin Doxorubicin Doxorubicin->DNA Intercalates Doxorubicin->Topoisomerase_II Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Cisplatin Cisplatin Cisplatin->DNA Crosslinks 5-FU 5-Fluorouracil 5-FU->Thymidylate_Synthase Inhibits

Caption: Simplified overview of key cancer-related signaling pathways.

Quantitative Comparison of In Vitro Cytotoxicity

The initial evaluation of a potential anticancer agent involves determining its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used for this purpose. Below is a hypothetical table comparing the IC50 values of this compound with our selected standard agents against common cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
This compound Hypothetical DataHypothetical DataHypothetical Data
Doxorubicin~0.1 - 2.5[12]> 20[12]~0.05 - 0.5
Paclitaxel~0.0035 - 3.5[13]~0.027 (120h exposure)[14]~0.002 - 0.01
Cisplatin~2 - 40[15]~5 - 15~3 - 10
5-Fluorouracil~5 - 50~10 - 100~1 - 10

Note: The IC50 values for the standard drugs are approximate ranges compiled from various sources and can vary significantly based on experimental conditions such as exposure time and assay method.[12][14][15][16][17][18][19][20][21]

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow Figure 2: MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[22]

  • Compound Treatment: Prepare serial dilutions of this compound and the standard anticancer agents in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[23]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[22]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[24][25]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[25]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Cell_Cycle_Workflow Figure 3: Cell Cycle Analysis Workflow A Seed and treat cells with the compound B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Wash and resuspend in PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide (PI) E->F G Analyze by flow cytometry F->G H Quantify cell population in each phase G->H

Caption: Workflow for cell cycle analysis using flow cytometry.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of this compound or standard drugs for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet (1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[26]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[26]

  • RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL in PBS) and incubate for 5 minutes at room temperature to degrade RNA.[26]

  • Propidium Iodide Staining: Add 400 µL of propidium iodide solution (50 µg/mL in PBS) to the cells.[26][27][28]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~600 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow Figure 4: Apoptosis Assay Workflow A Seed and treat cells with the compound B Harvest and wash cells with PBS A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes D->E F Add binding buffer E->F G Analyze by flow cytometry F->G H Quantify viable, apoptotic, and necrotic cells G->H

Caption: Workflow for apoptosis assay using Annexin V/PI staining.

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[29]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[30]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).[30]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[30]

  • Final Preparation: Add 400 µL of 1X binding buffer to each tube.[30]

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

  • Data Analysis: Create a quadrant plot to differentiate the cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of the novel thiazole derivative, this compound, in comparison to established anticancer agents. By following the detailed protocols and data analysis strategies outlined herein, researchers can generate robust and comparable data to assess the compound's cytotoxic potential, its effect on cell cycle progression, and its ability to induce apoptosis. The insights gained from these studies will be instrumental in determining the therapeutic potential of this and other novel compounds in the ongoing quest for more effective cancer treatments.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?[Link]

  • Wikipedia. (n.d.). Doxorubicin. [Link]

  • YouTube. (2023, May 27). Paclitaxel Mechanism of Action. [Link]

  • YouTube. (2025, June 4). How does Doxorubicin ('Red Devil') Cancer Treatment Work?[Link]

  • YouTube. (2018, February 16). Clisplatin - Mechanism of Action. [Link]

  • Wikipedia. (n.d.). Paclitaxel. [Link]

  • Spandidos Publications. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. [Link]

  • PubMed. (n.d.). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. [Link]

  • PMC - NIH. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. [Link]

  • PMC - NIH. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. [Link]

  • ResearchGate. (n.d.). IC50 of paclitaxel in breast cancer cell lines at 570 nm. [Link]

  • ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • PMC - NIH. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action. [Link]

  • Nature. (n.d.). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. [Link]

  • PubMed Central. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. [Link]

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  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. [Link]

  • PubMed. (n.d.). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Wikipedia. (n.d.). Cisplatin. [Link]

  • PubMed Central. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. [Link]

  • PubMed. (n.d.). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. [Link]

  • University of Arizona. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • LinkedIn. (2025, July 10). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. [Link]

  • Wikipedia. (n.d.). Fluorouracil. [Link]

  • MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Frontiers. (n.d.). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. [Link]

  • Biorxiv. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

  • Molecular Biology of the Cell (MBoC). (2017, October 13). How Taxol/paclitaxel kills cancer cells. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • MIT News. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. [Link]

  • ResearchGate. (2018, March 19). What is the IC 50 value of Doxorubicin on MG 63 cell line?. [Link]

  • NCBI Bookshelf. (2023, May 22). Cisplatin - StatPearls. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?[Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • PMC - NIH. (n.d.). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. [Link]

  • NCBI Bookshelf. (2023, November 18). Paclitaxel - StatPearls. [Link]

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Technical Validation Guide: Orthogonal Assays for (4-(4-Methylthiazol-5-yl)phenyl)methanamine Activity

[1]

Executive Summary & Compound Profile

(4-(4-Methylthiazol-5-yl)phenyl)methanamine (CAS 1448189-30-7) represents a critical structural class of amine oxidase inhibitors.[1] The phenylmethanamine moiety serves as a substrate mimic for the Lysyl Oxidase (LOX) family, specifically LOXL2, targeting the lysyl tyrosylquinone (LTQ) cofactor.[1]

However, the chemical nature of this compound—specifically the primary amine combined with the electron-rich thiazole ring—presents a high risk of assay interference in standard high-throughput screens. This guide outlines the limitations of primary fluorescent assays and prescribes a mandatory orthogonal testing framework to confirm genuine LOXL2 inhibition.[1]

Compound Mechanism & Risk Profile[1][2]
  • Target: Lysyl Oxidase-Like 2 (LOXL2).[1][2][3][4][5][6]

  • Mechanism: Mechanism-based inhibition (suicide substrate) or competitive inhibition of the active site.[1]

  • Assay Risk: High.[1] The primary amine can act as a redox cycler or HRP substrate, generating false positives in peroxidase-coupled assays.

The Primary Trap: Why Amplex Red Fails

The industry-standard assay for LOXL2 activity is the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) assay.[1] This coupled system uses Horseradish Peroxidase (HRP) to detect H₂O₂ generated during the oxidative deamination of a substrate (e.g., 1,5-diaminopentane) by LOXL2.[1]

Why it fails for this compound:

  • HRP Inhibition: The phenylmethanamine moiety can bind to HRP, inhibiting the detection signal regardless of LOXL2 activity (False Positive Inhibitor).[1]

  • Redox Cycling: The thiazole ring can participate in redox cycling, potentially quenching the Resorufin signal or generating non-enzymatic H₂O₂ (False Negative/Positive).[1]

  • Substrate Competition: If the compound acts as a substrate rather than an inhibitor, it will generate H₂O₂, masking inhibition.[1]

Interference_MechanismLOXL2LOXL2 EnzymeH2O2H2O2 GeneratedLOXL2->H2O2CatalysisSubstrateSubstrate(1,5-DAP)Substrate->LOXL2HRPHRP EnzymeH2O2->HRPSignalFluorescent Signal(Resorufin)HRP->SignalAmplexAmplex RedAmplex->HRPCompound(4-(4-Methylthiazol-5-yl)phenyl)methanamineCompound->LOXL2Target BindingCompound->HRPInterference!(Direct Inhibition)Compound->SignalQuenching

Figure 1: Mechanism of Interference. The compound targets LOXL2 but can also directly inhibit HRP or quench the fluorescent signal, invalidating standard H₂O₂ detection.

Orthogonal Strategy: The Validation Triad

To confirm activity, you must move away from H₂O₂ detection.[1] Use the following three orthogonal tiers.

Tier 1: Direct Biochemical Confirmation (LC-MS/MS)

Objective: Measure the disappearance of substrate and appearance of the aldehyde product directly, eliminating HRP.[1]

  • Method: Incubate LOXL2 with a specific peptide substrate (e.g., biotinylated-lysine peptide).[1] Derivatize the resulting aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) to stabilize it, then quantify via LC-MS/MS.[1]

  • Why it works: Mass spectrometry separates the inhibitor from the analyte; the detector is not susceptible to fluorescence quenching.[1]

Tier 2: Biophysical Binding (SPR)

Objective: Prove physical engagement with the target.[1]

  • Method: Surface Plasmon Resonance (SPR) using immobilized LOXL2.[1]

  • Why it works: Confirms the compound binds to the protein.[1] If the Amplex Red assay shows inhibition but SPR shows no binding, the inhibition is a false positive (artifact).

Tier 3: Functional/Cellular (Collagen Cross-linking)

Objective: Confirm inhibition in a relevant biological context.[1][6]

  • Method: Western blot analysis of collagen cross-linking in conditioned media from fibroblasts or LOXL2-overexpressing cells.[1]

  • Why it works: Measures the downstream physiological consequence of LOXL2 inhibition (reduction in collagen dimers/trimers).[1]

Comparative Analysis of Methods

FeatureAmplex Red (Primary)LC-MS/MS (Orthogonal 1)SPR (Orthogonal 2)Collagen WB (Orthogonal 3)
Throughput High (96/384-well)MediumLow/MediumLow
Cost LowHighHighMedium
Interference Risk High (Redox/HRP)Low Low (Non-specific binding)Low
Data Output IC₅₀ (Indirect)IC₅₀ (Direct)K_D, k_on, k_offQualitative/Semi-quant
Suitability Initial ScreenValidation Standard Binding ConfirmationBiological Relevance

Detailed Protocol: LC-MS/MS Activity Assay

This protocol is the "Gold Standard" for validating amine oxidase inhibitors like this compound.[1]

Reagents
  • Enzyme: Recombinant human LOXL2 (rhLOXL2).[1]

  • Substrate: 1,5-Diaminopentane (DAP) or a specific lysine-containing peptide (e.g., Biotin-K-G-G).[1]

  • Derivatization Agent: 2,4-Dinitrophenylhydrazine (DNPH) or Methoxylamine.[1]

  • Internal Standard: Deuterated substrate analog.

Workflow
  • Incubation:

    • Mix 50 nM rhLOXL2 with varying concentrations of this compound in borate buffer (pH 8.0).

    • Pre-incubate for 30 minutes at 37°C (crucial for mechanism-based inhibitors).

    • Add Substrate (100 µM DAP) and incubate for 1-2 hours.

  • Quenching & Derivatization:

    • Stop reaction with acidic DNPH solution (1 mM in acetonitrile/formic acid).

    • Incubate for 30 minutes at RT. The aldehyde product reacts with DNPH to form a stable hydrazone.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

    • Mobile Phase: Gradient of Water/Acetonitrile + 0.1% Formic Acid.[1]

    • Detection: MRM mode monitoring the transition of the DNPH-aldehyde adduct.

  • Data Processing:

    • Calculate % conversion of Substrate to Product relative to DMSO control.

    • Plot % Activity vs. Log[Inhibitor] to determine IC₅₀.[1]

LCMS_WorkflowStep1Step 1: Enzyme + Inhibitor(Pre-incubation 30 min)Step2Step 2: Add Substrate(1,5-DAP)Step1->Step2Step3Step 3: Enzymatic Reaction(Formation of Aldehyde)Step2->Step3Step4Step 4: Derivatization(Add DNPH -> Hydrazone)Step3->Step4Step5Step 5: LC-MS/MS Quantitation(MRM Detection of Adduct)Step4->Step5

Figure 2: LC-MS/MS Validation Workflow. This direct measurement bypasses the HRP-coupled interference common in fluorescent assays.

References

  • PharmAkea, Inc. (2017). Identification of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent, selective, and orally efficacious inhibitors of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2).[1][2] Journal of Medicinal Chemistry.[1] Link

  • National Institutes of Health (NIH) - Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity.[1] NCBI Bookshelf.[1] Link

  • Pharmaxis Ltd. (2019).[1] Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer.[1] Oncotarget.[1] Link

  • MedChemExpress. (2023). LOXL2 Inhibitor Product List and Biological Activity.Link[1]

A Senior Application Scientist's Guide to Spectroscopic Analysis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Intermediate Purity in Drug Development

In the intricate process of drug discovery and development, the quality of starting materials and intermediates is paramount. The compound (4-(4-Methylthiazol-5-yl)phenyl)methanamine is a key building block in the synthesis of various pharmacologically active molecules. Its purity and impurity profile can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, rigorous analytical characterization of this intermediate from different suppliers is not merely a quality control step but a critical risk mitigation strategy.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. It is designed to empower researchers to objectively compare the quality of this intermediate from various commercial sources. By adhering to the principles of scientific integrity and leveraging established regulatory guidelines, this guide will explain the causality behind experimental choices and provide a robust, self-validating system for analysis.

The Analytical Challenge: What Are We Looking For?

When evaluating a chemical intermediate from different suppliers, we are concerned with three primary aspects:

  • Identity: Does the material unequivocally match the chemical structure of this compound?

  • Purity: What is the percentage of the desired compound in the material?

  • Impurities: What are the identities and quantities of any other substances present? These can include starting materials, by-products, reagents, or degradation products.

To address these questions, a multi-faceted spectroscopic approach is essential. This guide will focus on three core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Design: A Workflow for Comparative Analysis

The following workflow provides a systematic approach to comparing batches of this compound from different suppliers.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Reporting Sample Receipt Sample Receipt Sample Logging Sample Logging Sample Receipt->Sample Logging Solution Preparation Solution Preparation Sample Logging->Solution Preparation NMR_H1_C13 ¹H and ¹³C NMR Solution Preparation->NMR_H1_C13 FTIR FT-IR Solution Preparation->FTIR MassSpec Mass Spectrometry Solution Preparation->MassSpec Data_Processing Data Processing NMR_H1_C13->Data_Processing FTIR->Data_Processing MassSpec->Data_Processing Comparative_Analysis Comparative Analysis Data_Processing->Comparative_Analysis Report_Generation Report Generation Comparative_Analysis->Report_Generation

Caption: A streamlined workflow for the comparative spectroscopic analysis of chemical intermediates.

Detailed Experimental Protocols

The following protocols are grounded in established principles of analytical chemistry and are designed to be self-validating. Adherence to Good Laboratory Practice (GLP) is essential throughout.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is arguably the most powerful tool for structural elucidation of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR provides analogous information for carbon atoms. Together, they offer a detailed fingerprint of the molecule, allowing for unambiguous identification and the detection of structurally similar impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample from each supplier into separate, clean NMR tubes. Dissolve each sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) containing a known amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single pulse

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (to ensure good signal-to-noise)

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds. This allows for the confirmation of key structural motifs and can reveal the presence of unexpected functional groups that may indicate impurities.

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powder directly onto the ATR crystal. For liquid or semi-solid samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition: Record a background spectrum of the empty ATR crystal or salt plate. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This is crucial for confirming the molecular formula and can aid in the structural elucidation of unknown impurities.

Protocol:

  • Sample Preparation: Prepare a dilute solution of each sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization, ESI) is recommended.

  • Instrument Parameters (Full Scan):

    • Ionization Mode: Positive ion mode is typically suitable for amines.

    • Mass Range: m/z 50-500

    • Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion ([M+H]⁺).

  • Instrument Parameters (Tandem MS/MS):

    • Select the molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion.

    • Acquire the product ion spectrum. The fragmentation pattern provides structural information.

Data Presentation and Comparative Analysis

To facilitate a direct comparison, the spectroscopic data for each supplier should be tabulated. For the purpose of this guide, we will use hypothetical data for three fictional suppliers: "Supplier A," "Supplier B," and "Reference Standard."

Chemical Structure and Expected Spectroscopic Features

Chemical_Structure compound compound label This compound C₁₁H₁₂N₂S MW: 204.29 g/mol

Sources

A Senior Application Scientist's Guide to the Orthogonal Purity Verification of (4-(4-Methylthiazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the purity of a starting material or intermediate like (4-(4-Methylthiazol-5-yl)phenyl)methanamine is not merely a specification—it is the bedrock upon which reliable, reproducible, and safe downstream results are built. A seemingly minor impurity can lead to unforeseen side reactions, altered biological activity, or failed batches, resulting in significant loss of time and resources.

This guide eschews a simple checklist approach. Instead, it presents a comprehensive, self-validating strategy for the independent purity verification of this compound (CAS: 1448189-30-7), a key heterocyclic aromatic amine building block.[1][2][3] We will explore an orthogonal testing methodology, where multiple analytical techniques based on different physicochemical principles are employed. This approach provides a robust and trustworthy purity profile, ensuring that what you believe is in the vial is truly what is in the vial.

The Principle of Orthogonal Verification

No single analytical method is infallible. A purity value of ">99%" from a single High-Performance Liquid Chromatography (HPLC) run can be misleading if an impurity co-elutes with the main peak or is non-responsive to the detector. The core principle of this guide is to build a high-confidence purity assessment by combining independent, complementary analytical techniques. Each method acts as a check on the others, creating a self-validating system as mandated by rigorous scientific practice and regulatory bodies like the FDA.[4][5]

G

Primary Quantitative Analysis: Reversed-Phase HPLC (RP-HPLC)

Expertise & Causality: For a moderately polar, aromatic compound like this compound, RP-HPLC is the cornerstone of purity assessment.[6][7] Its high resolution, sensitivity (with UV detection, leveraging the aromatic rings), and established validation frameworks make it the ideal primary technique.[8] We choose a C18 column because its nonpolar stationary phase provides excellent retention and separation for aromatic compounds based on hydrophobicity. The acidic mobile phase (using formic acid) ensures the primary amine is protonated, leading to sharp, symmetrical peaks and preventing tailing.

Detailed Experimental Protocol: HPLC-UV Purity by Area Percent

This protocol is designed to be a self-validating system, incorporating system suitability tests as outlined in pharmacopeial guidelines like USP <621>.[9][10][11]

  • Instrumentation & Columns:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Sample Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Diluent: 50:50 Acetonitrile:Water.

    • Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of ~1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%. This ensures the system is precise.

  • Data Analysis & Purity Calculation:

    • Integrate all peaks in the chromatogram, excluding solvent front and system-related peaks.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Trustworthiness: This method assumes all impurities have a similar UV response at the chosen wavelength. A Diode Array Detector can enhance trustworthiness by allowing for peak purity analysis, which checks for co-eluting impurities.

Orthogonal Confirmations: Building a Complete Profile

While HPLC provides a robust quantitative estimate, it doesn't tell the whole story. The following confirmatory analyses provide independent data points to verify identity, structure, and the absence of non-HPLC-amenable impurities.

A. Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatiles

Expertise & Causality: GC-MS is an excellent orthogonal technique to HPLC because it separates compounds based on their volatility and interaction with a different stationary phase. It is particularly adept at identifying residual synthesis solvents, starting materials, or volatile by-products that might be missed by HPLC.[12][13] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the main peak to a known library or theoretical fragmentation, confirming the compound's identity and molecular weight (204.29 g/mol ).[2]

  • Protocol Insight: The primary amine may require derivatization (e.g., silylation) to improve its volatility and peak shape for GC analysis.[14] A non-derivatized method may also be developed but could present challenges. The primary goal here is confirmation of the main peak's mass and the identification of any volatile impurities not observed in the HPLC run.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Integrity

Expertise & Causality: NMR is arguably the most powerful technique for structural elucidation and confirmation.[15][16] Unlike chromatography, which separates components, NMR provides a detailed map of the molecule's chemical structure.

  • ¹H NMR (Proton NMR): This provides a "fingerprint" of the molecule. The chemical shift, splitting pattern, and integration of each peak must be consistent with the structure of this compound. The presence of unexpected signals, even at low levels, indicates structural impurities. The ratio of integrations between, for example, the aromatic protons and the methyl group protons can provide a quick check on structural integrity.[17]

  • ¹³C NMR (Carbon NMR): Confirms the carbon backbone of the molecule. The correct number of signals (11 expected for the unique carbons) should be observed.

  • Trustworthiness: Quantitative NMR (qNMR) can also be employed as a high-accuracy, independent purity assay by integrating the signal of the analyte against a certified internal standard of known purity and concentration.[18][19]

C. Elemental Analysis (CHN/S): Fundamental Composition

Expertise & Causality: Elemental analysis is a fundamental, bulk characterization technique that provides the elemental composition of the sample.[20] It is completely independent of the chromatographic or spectroscopic properties of impurities. The method involves combusting the sample and quantifying the resulting gases (CO₂, H₂O, N₂, SO₂).[21]

  • Validation Check: The experimentally determined weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur are compared to the theoretical values calculated from the molecular formula, C₁₁H₁₂N₂S.

    • Theoretical Calculation:

      • C: (12.011 * 11) / 204.29 = 64.67%

      • H: (1.008 * 12) / 204.29 = 5.92%

      • N: (14.007 * 2) / 204.29 = 13.71%

      • S: (32.06 * 1) / 204.29 = 15.69%

  • Acceptance Criteria: For a high-purity sample, the experimental results should fall within ±0.4% of the theoretical values, a standard widely accepted in chemical publications.[22][23] A significant deviation suggests the presence of inorganic salts, residual solvents, or other impurities that alter the elemental ratios.

Comparative Summary of Analytical Techniques

Technique Principle of Separation/Detection Information Provided Key Strengths Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase; UV absorbance.Quantitative Purity , Retention Time (Identity).High precision and resolution for non-volatile impurities; robust and widely available.May not detect non-UV active or volatile impurities; co-elution is possible.
GC-MS Differential partitioning between a gas mobile phase and a solid/liquid stationary phase; mass-to-charge ratio.Identity Confirmation , Volatile/Semi-volatile Impurity Profile.Excellent for volatile impurities (e.g., solvents); provides molecular weight and structural data.Not suitable for non-volatile or thermally labile compounds; may require derivatization.
NMR Nuclear spin transitions in a magnetic field.Unambiguous Structural Confirmation , Impurity Structure, Quantitative Purity (qNMR).Provides detailed structural information; can detect and identify unexpected impurities.Lower sensitivity compared to chromatographic methods for trace impurities; complex mixtures can be difficult to interpret.
Elemental Analysis Combustion of the sample and measurement of elemental gases.Fundamental Elemental Composition , Bulk Purity.Verifies the correct empirical formula; independent of impurity structure.A bulk analysis technique; cannot distinguish between isomers or provide information on individual impurities.

Conclusion

The independent verification of this compound's purity cannot be reliably accomplished with a single analytical measurement. By adopting an orthogonal approach—using high-resolution RP-HPLC for primary quantification, GC-MS for identity and volatile impurity confirmation, NMR for absolute structural verification, and elemental analysis for fundamental compositional integrity—a scientifically sound and trustworthy purity profile can be established. This multi-faceted strategy ensures that the material meets the stringent quality requirements for advanced research and drug development, ultimately safeguarding the integrity of your scientific outcomes. This methodology aligns with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[24][25]

References

  • Manpick Laboratories Private Limited. 4 4 Methylthiazol 5 Yl Phenyl Methanamine HCl. IndiaMART.
  • Sigma-Aldrich. This compound. Sigma-Aldrich Website.
  • PubChem. (4-(4-Methyl-1,3-thiazol-5-yl)phenyl)methanamine.
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  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Royal Society of Chemistry Publishing.
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  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA Website.
  • ResearchGate. Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma Website.
  • ACS Central Science. An International Study Evaluating Elemental Analysis. American Chemical Society.
  • Italian Journal of Food Safety. Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. PAGEPress.
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  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA Website.
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  • Wikipedia. Elemental analysis. Wikipedia.
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  • Journal of the American Chemical Society. Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions.
  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Moravek Website.
  • Agilent. Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.
  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI Website.
  • FDA.gov. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent Technologies.
  • PubMed Central. An International Study Evaluating Elemental Analysis.
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Comparative Control Guide: (4-(4-Methylthiazol-5-yl)phenyl)methanamine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound Class: Thiazole-substituted Benzylamine Fragment Primary Biological Target: Flavin-dependent Amine Oxidases, specifically Lysine Specific Demethylase 1 (LSD1/KDM1A) .

(4-(4-Methylthiazol-5-yl)phenyl)methanamine represents a "fragment-like" chemical probe. Its primary amine moiety mimics the


-amino group of a methylated lysine residue on Histone H3, while the thiazole-phenyl scaffold provides hydrophobic interactions within the enzyme's substrate-binding tunnel.

Unlike optimized clinical candidates (e.g., ORY-1001), this compound is often used in Fragment-Based Drug Discovery (FBDD) or as a starting building block. Consequently, its affinity is likely in the micromolar (


M) range rather than nanomolar (nM). This guide focuses on validating its activity while rigorously controlling for the assay interference properties inherent to thiazole rings  (fluorescence quenching/autofluorescence) and primary amines (aldehyde reactivity).

Comparative Analysis: Product vs. Alternatives

To validate the biological activity of this compound, you must run it alongside established benchmarks. The following table contrasts the product with a "Gold Standard" positive control and a "Structural" negative control.

Table 1: Performance Profile & Control Selection
FeatureTest Compound (The Product)Alternative 1: Positive Control (GSK-LSD1 or Tranylcypromine)Alternative 2: Negative Control (The Amide Analog)
Structure Primary Benzylamine + ThiazoleCyclopropylamine (Mechanism-based)Benzamide (Carbonyl replaces methylene)
Mechanism Reversible / Competitive (Likely)Irreversible (Covalent FAD adduct)Inactive (Lacks basic amine)
Potency (IC50) Low (

M range)
High (nM range)N/A (>100

M)
Assay Risk High: Thiazoles can fluoresce or quench signals.Low: Well-characterized spectral profile.Low: Used to prove specific binding.
Use Case Hit identification, SAR exploration.Validating assay dynamic range.Proving the amine is the pharmacophore.

Scientific Insight: The "Amide Analog" (replacing


 with 

) is the most critical control. If the amide analog shows activity, your assay is detecting non-specific aggregation or interference, not specific enzyme inhibition, because the amide cannot undergo the single-electron transfer oxidation mechanism required by LSD1.

Critical Control Experiments (Self-Validating Systems)

Thiazole derivatives are notorious PAINS (Pan-Assay Interference Compounds) candidates due to their potential for fluorescence interference and metal chelation. You must implement the following "Self-Validating" protocols.

A. Fluorescence Interference Counter-Screen

The Problem: Many thiazole derivatives (e.g., Thiazole Orange) are fluorescent intercalators. If you use a fluorescence-based assay (like Amplex Red or Resazurin), the test compound itself may emit light at the detection wavelength or quench the signal, yielding false positives/negatives.

The Protocol:

  • Prepare the assay buffer without the enzyme (LSD1).

  • Add the fluorophore (e.g., Resorufin) at a concentration equivalent to 50% conversion.

  • Titrate the test compound (this compound) from 0.1

    
    M to 100 
    
    
    
    M.
  • Pass Criteria: Fluorescence intensity must remain stable (<5% deviation). If signal drops, the compound is a Quencher . If signal rises, it is an Autofluorescer .

B. Coupling Enzyme Toxicity Check

The Problem: In HRP-coupled assays (detecting H


O

), the compound might inhibit HRP rather than LSD1. The Protocol:
  • Incubate HRP + Amplex Red + H

    
    O
    
    
    
    (exogenous).
  • Add the test compound.

  • Pass Criteria: The rate of Resorufin formation must match the vehicle (DMSO) control.

Experimental Protocols

Protocol 1: LSD1 H O Release Assay (Biochemical)

This assay measures the demethylation of a methylated peptide substrate, producing H


O

as a byproduct.

Reagents:

  • Enzyme: Recombinant Human LSD1 (10-50 nM final).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARK-biotin).

  • Detection: Amplex Red (50

    
    M) + HRP (0.1 U/mL).
    
  • Buffer: 50 mM HEPES pH 7.5, 0.1 mg/mL BSA (prevents aggregation).

Workflow:

  • Pre-incubation: Mix LSD1 + Test Compound (or Control) in buffer. Incubate 15 min at RT.

    • Why? Allows the compound to access the active site before the substrate competes.

  • Initiation: Add H3K4me2 peptide mixed with Amplex Red/HRP.

  • Measurement: Monitor Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Normalize to DMSO control (100% activity).
    
Protocol 2: Orthogonal Cellular Western Blot

To confirm the compound enters the cell and engages the target (E-E-A-T requirement for biological relevance).

  • Cell Line: AML cells (e.g., MV4-11) or MCF-7.

  • Treatment: Treat cells with Compound (10-50

    
    M) vs. DMSO for 24 hours.
    
  • Lysis: Extract histones using acid extraction (0.2 N HCl).

  • Blotting:

    • Primary Antibody: Anti-H3K4me2 (Target) and Anti-Total H3 (Loading Control).

    • Expectation: Increase in H3K4me2 signal (inhibition of demethylation) relative to Total H3.

Visualizations

Diagram 1: The Validation Workflow

This flowchart illustrates the logic gate for validating the compound, ensuring no false positives from the thiazole ring.

AssayValidation Start Test Compound (Thiazole-Amine) PrimaryAssay Primary Assay (LSD1 + HRP + Substrate) Start->PrimaryAssay Decision1 Inhibition Observed? PrimaryAssay->Decision1 Decision1->Start No (Inactive) CounterScreen Interference Screen (No LSD1, H2O2 only) Decision1->CounterScreen Yes OrthoAssay Orthogonal Assay (Western Blot / Mass Spec) CounterScreen->OrthoAssay No Effect FalsePositive False Positive (HRP Inhibitor/Quencher) CounterScreen->FalsePositive Signal Drops Validated Validated Hit OrthoAssay->Validated Activity Confirmed

Caption: Logic flow for filtering thiazole-induced assay interference before confirming biological activity.

Diagram 2: Mechanism of Action & Competition

Visualizing how the benzylamine competes with the natural histone substrate.

Mechanism LSD1 LSD1 Enzyme (FAD Cofactor) Complex_Active Enzyme-Substrate Complex LSD1->Complex_Active + Substrate Complex_Blocked Enzyme-Inhibitor Complex LSD1->Complex_Blocked + Inhibitor Substrate Histone H3K4me2 (Natural Substrate) Substrate->Complex_Active Inhibitor Thiazole-Amine (Test Compound) Inhibitor->Complex_Blocked Competition Reaction Oxidation -> H2O2 Release Complex_Active->Reaction Catalysis Complex_Blocked->Reaction Blocked

Caption: Competitive inhibition model: The thiazole-amine occupies the FAD pocket, preventing Histone H3 demethylation.

References

  • Lozynskyi, A. V., et al. (2022).[1] "Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones." ResearchGate.

  • Holzer, J., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" Pharmaceuticals (Basel).

  • Mould, D. P., et al. (2015). "Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors." ACS Medicinal Chemistry Letters.

  • PubChem. (2025).[2] "Compound Summary: this compound." National Library of Medicine.

  • Tipton, K. F., et al. (2019). "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs." Molecules.

Sources

Navigating the Data Void: A Statistical Analysis of (4-(4-Methylthiazol-5-yl)phenyl)methanamine Studies Cannot Be Conducted

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search for experimental data, a statistical analysis and comparative guide for (4-(4-Methylthiazol-5-yl)phenyl)methanamine cannot be generated at this time. The public domain and scientific literature currently lack the necessary preclinical and clinical studies to perform a meaningful evaluation of this compound's performance against any alternatives.

For researchers, scientists, and drug development professionals, the rigorous statistical analysis of experimental data is the cornerstone of evidence-based decision-making. Such an analysis requires a foundation of robust data from well-designed studies, including but not limited to, mechanism of action, pharmacokinetic profiles, and efficacy and safety data from comparative trials.

A thorough investigation for "this compound" has revealed that the available information is predominantly limited to its chemical properties and sourcing from various suppliers. Key details such as its CAS number (1448189-30-7), molecular formula (C11H12N2S), and basic safety warnings are accessible.[1][2][3] However, there is a notable absence of published research detailing its biological activity, therapeutic potential, or any comparative studies.

The Foundational Role of Preclinical and Clinical Data

The development of any new therapeutic agent is a meticulous process that begins with extensive preclinical research. This phase involves in vitro and in vivo experiments to elucidate the compound's mechanism of action, assess its preliminary safety profile, and understand its pharmacokinetic and pharmacodynamic properties.[4][5] Successful preclinical findings are a prerequisite for advancing to clinical trials in humans, which are conducted in multiple phases to systematically gather data on safety and efficacy.

The Methodological Imperative for Statistical Comparison

A comparative guide, as requested, would necessitate a dataset where "this compound" has been evaluated alongside one or more alternative compounds or treatments. The statistical analysis would then involve various methodologies to objectively compare outcomes.

Typical statistical approaches in such comparative studies include:

  • Descriptive Statistics: Summarizing key data points such as mean, median, and standard deviation for various experimental groups.[6]

  • Inferential Statistics: Employing tests like t-tests or analysis of variance (ANOVA) to determine if observed differences between treatment groups are statistically significant.[4][6]

  • Pharmacokinetic (PK) Analysis: Evaluating parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) to compare how different drugs are processed by the body.[7][8][9]

  • Efficacy Comparisons: Utilizing statistical models to compare the therapeutic effects of different compounds, which could involve analyzing dose-response relationships or comparing endpoint measurements in clinical trials.[10][11]

The following workflow illustrates the typical process for conducting a statistical comparison of drug candidates, highlighting the critical dependency on initial data availability.

Figure 1. A conceptual workflow for the statistical comparison of a drug candidate. The current lack of preclinical and clinical data for this compound halts the process at the initial data acquisition stage.

Conclusion

In the absence of any discernible research on the biological effects of "this compound," it is impossible to proceed with the requested statistical analysis and comparison guide. The scientific community awaits foundational research to be published that would enable such an evaluation. Until preclinical and, subsequently, clinical data become available, any discussion of its performance relative to other alternatives would be purely speculative and lack the scientific integrity required for an evidence-based guide.

References

It is important to note that while the following references provide context on the compound's chemical identity and general principles of statistical analysis in drug development, they do not contain the necessary experimental data for the requested comparison.

Sources

×

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Reactant of Route 1
(4-(4-Methylthiazol-5-yl)phenyl)methanamine
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Reactant of Route 2
(4-(4-Methylthiazol-5-yl)phenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.